molecular formula C18H19Cl2NO4 B562459 rac Felodipine-d3

rac Felodipine-d3

Cat. No.: B562459
M. Wt: 387.3 g/mol
InChI Key: RZTAMFZIAATZDJ-GKOSEXJESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac Felodipine-d3, also known as this compound, is a useful research compound. Its molecular formula is C18H19Cl2NO4 and its molecular weight is 387.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTAMFZIAATZDJ-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of rac-Felodipine-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris.[1] It functions by reducing peripheral vascular resistance through a selective action on smooth muscle in arteriolar resistance vessels.[1] For research purposes, particularly in pharmacokinetic and metabolic studies, isotopically labeled internal standards are indispensable.[2] The deuterated analog, rac-Felodipine-d3, serves as an ideal internal standard for quantitative analysis by techniques such as mass spectrometry, allowing for precise differentiation from the unlabeled drug.[3]

This technical guide provides a detailed methodology for the synthesis and purification of rac-Felodipine-d3, intended for researchers, scientists, and professionals in drug development. The synthesis is based on the Hantzsch dihydropyridine synthesis, a well-established method for this class of compounds.[4]

Synthesis of rac-Felodipine-d3

The synthesis of rac-Felodipine-d3 involves a three-component condensation reaction, a variant of the Hantzsch synthesis. The key precursors are 2,3-dichlorobenzaldehyde, ethyl acetoacetate, and methyl-d3-aminocrotonate, which can be formed in situ from methyl-d3-acetoacetate and an ammonia source. The deuterium label is introduced via the deuterated methyl group on one of the ester functionalities.[5][]

Experimental Protocol: Hantzsch Synthesis of rac-Felodipine-d3
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dichlorobenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and methyl-d3-acetoacetate (1.0 eq) in a suitable solvent such as isopropanol or ethanol.[7]

  • Addition of Nitrogen Source: Add ammonium acetate (1.2 eq) to the mixture.[4]

  • Catalysis: Add a catalytic amount of acetic acid and piperidine.[8]

  • Reaction: Heat the mixture to reflux (approximately 60-80°C) and maintain for 4-6 hours.[7][9] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: To the residue, add ethyl acetate and water. Separate the organic layer, and wash it sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude rac-Felodipine-d3 as a yellow solid or oil.[10][11]

Quantitative Data for Synthesis
Reactant/ProductChemical FormulaMolar Mass ( g/mol )Molar Eq.Notes
2,3-DichlorobenzaldehydeC₇H₄Cl₂O175.011.0Starting aldehyde
Ethyl acetoacetateC₆H₁₀O₃130.141.0β-ketoester
Methyl-d3-acetoacetateC₅H₅D₃O₃121.141.0Deuterated β-ketoester
Ammonium acetateC₂H₇NO₂77.081.2Nitrogen source
rac-Felodipine-d3C₁₈H₁₆D₃Cl₂NO₄387.27-Product

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants Combine: - 2,3-Dichlorobenzaldehyde - Ethyl Acetoacetate - Methyl-d3-acetoacetate - Ammonium Acetate - Catalyst (Acetic Acid/Piperidine) in Ethanol Reflux Heat to Reflux (60-80°C, 4-6h) Reactants->Reflux Hantzsch Condensation Cool Cool to RT Reflux->Cool Concentrate Concentrate under reduced pressure Cool->Concentrate Extract Liquid-Liquid Extraction (Ethyl Acetate/Water) Concentrate->Extract Wash Wash organic layer (Acid, Base, Brine) Extract->Wash Dry Dry (Na2SO4) & Filter Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Product Crude rac-Felodipine-d3 (Yellow Solid) Evaporate->Crude_Product

Diagram of the rac-Felodipine-d3 synthesis workflow.

Purification of rac-Felodipine-d3

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities to achieve the high purity required for research use (>95%).[] The primary methods for purification are recrystallization and column chromatography.

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude rac-Felodipine-d3 in a minimal amount of a hot solvent. Suitable solvents include alcohols like ethanol, isopropanol, or methanol.[8][10]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator (2-8°C) to facilitate complete crystallization.[10]

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain pure rac-Felodipine-d3.

Experimental Protocol: Purification by Column Chromatography
  • Column Preparation: Pack a silica gel column with a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the desired product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified rac-Felodipine-d3.

Purification Workflow Diagram

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography (Alternative) Crude Crude rac-Felodipine-d3 Dissolve Dissolve in minimal hot ethanol Crude->Dissolve Load Load onto Silica Gel Column Crude->Load Alternative Path Cool Cool slowly to induce crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Elute Elute with Ethyl Acetate/Hexane Load->Elute Collect Collect & Analyze Fractions (TLC) Elute->Collect Combine Combine Pure Fractions & Evaporate Collect->Combine Combine->Dry Pure_Product Pure rac-Felodipine-d3 Dry->Pure_Product

Diagram of the rac-Felodipine-d3 purification workflow.

Analytical Data and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

Expected Analytical Data
ParameterSpecificationMethod
Appearance Yellow Solid[][11]Visual Inspection
Molecular Formula C₁₈H₁₆D₃Cl₂NO₄[5]Mass Spectrometry
Molecular Weight 387.27[5]Mass Spectrometry
Purity ≥ 95%[]HPLC[13]
Deuterium Incorporation ≥ 98 atom % D[]Mass Spectrometry / NMR
Solubility Soluble in Methanol, Chloroform[]Solubility Test
Storage Store at -20°C for long-term[14]-

High-performance liquid chromatography (HPLC) is a common method for determining the purity of Felodipine.[13][15] A typical method might use a C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer.[13] The identity of the compound is confirmed by comparing its retention time to a reference standard and by mass spectrometry to confirm the correct molecular weight and isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and the position of the deuterium label.

Conclusion

This guide outlines a comprehensive and reproducible approach for the synthesis and purification of rac-Felodipine-d3 for research applications. The described Hantzsch synthesis provides a direct route to the labeled compound, while standard purification techniques such as recrystallization or column chromatography can yield a product of high purity. Rigorous analytical characterization is crucial to ensure the quality and suitability of the material for its intended use as an internal standard in quantitative studies.

References

In-Depth Technical Guide: Physicochemical Properties of rac Felodipine-d3 Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the racemic Felodipine-d3 analytical standard. This isotopically labeled compound is crucial for various stages of pharmaceutical research and development, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for quantitative analysis of Felodipine.

Core Physicochemical Data

The fundamental physicochemical properties of rac Felodipine-d3 are summarized in the tables below, offering a clear and concise reference for laboratory use.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueCitation
IUPAC Name 3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[1][2]
Synonyms Felodipine D3; rac Felodipine-(Methoxy-d3); (±)-Felodipine-d3[1]
CAS Number 1189970-31-7[1][3][4][5]
Molecular Formula C₁₈H₁₆D₃Cl₂NO₄[1][3][4][6]
Molecular Weight 387.28 g/mol [1][3][4]
Appearance Light Yellow to Yellow Solid[1][4]
Purity ≥95% by HPLC; ≥98% atom D[1]
Table 2: Thermal and Solubility Properties
PropertyValueCitation
Melting Point >124°C (decomposes) or 135-137°C (decomposes)[1][3]
Solubility Soluble in Acetone, Dichloromethane, Methanol. Slightly soluble in Chloroform. Sparingly soluble in aqueous buffers.[1][6][7]
Storage Recommended at -20°C for long-term storage. Can be stored at room temperature for short periods.[1][4][6]

Mechanism of Action: L-Type Calcium Channel Blockade

Felodipine, the non-labeled analogue of this standard, is a potent dihydropyridine calcium channel blocker.[8][9] Its primary therapeutic effect in treating hypertension is achieved through the inhibition of calcium ion influx into vascular smooth muscle cells.[10] This action leads to vasodilation and a subsequent reduction in blood pressure. The signaling pathway is depicted below.

Felodipine_Mechanism cluster_Extracellular Extracellular Space cluster_CellMembrane Vascular Smooth Muscle Cell Membrane cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-Type Calcium Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Relaxation Muscle Relaxation (Vasodilation) L_type_channel->Relaxation Inhibition leads to Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive MLCK (Inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (Active) MLCK_inactive->MLCK_active Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Light Chain Myosin->Myosin_P Contraction Muscle Contraction (Vasoconstriction) Myosin_P->Contraction Leads to Felodipine This compound Felodipine->L_type_channel Blocks Characterization_Workflow cluster_prep Sample Preparation & Initial Checks cluster_analysis Instrumental Analysis cluster_results Data Compilation & Reporting start Receive this compound Analytical Standard visual Visual Inspection (Appearance, Color) start->visual hplc Purity by HPLC visual->hplc dsc Melting Point by DSC visual->dsc solubility Solubility Test (Shake-Flask) visual->solubility ms Structure Confirmation: Mass Spectrometry (MS) visual->ms nmr Structure Confirmation: NMR Spectroscopy visual->nmr ftir Structure Confirmation: FTIR Spectroscopy visual->ftir data_analysis Data Analysis & Interpretation hplc->data_analysis dsc->data_analysis solubility->data_analysis ms->data_analysis nmr->data_analysis ftir->data_analysis report Generate Certificate of Analysis & Technical Data Sheet data_analysis->report

References

Navigating the Quality Landscape of rac Felodipine-d3: A Technical Guide to its Certificate of Analysis and Impurity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the quality and purity of active pharmaceutical ingredients (APIs) and their deuterated analogues is paramount. This in-depth technical guide provides a comprehensive overview of the essential quality attributes of rac Felodipine-d3, focusing on its Certificate of Analysis (CoA) and impurity profile. Understanding these aspects is critical for accurate experimental outcomes and robust drug development programs.

Certificate of Analysis: A Snapshot of Quality

A Certificate of Analysis for this compound serves as a formal document attesting to its quality and conformity to predefined specifications. While specific values may vary between batches and suppliers, a typical CoA will encompass the following key parameters.

Test Parameter Typical Specification Method Purpose
Appearance White to off-white solidVisual InspectionConfirms the physical state of the substance.
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass SpectrometryVerifies the chemical structure of this compound.
Purity (by HPLC) ≥ 98.0%High-Performance Liquid Chromatography (HPLC)Quantifies the percentage of the desired compound.
Isotopic Purity ≥ 99% Deuterium incorporationMass SpectrometryConfirms the level of deuterium labeling.
Water Content ≤ 1.0%Karl Fischer TitrationDetermines the amount of water present.
Residual Solvents Meets USP <467> or ICH Q3C limitsGas Chromatography (GC)Ensures that residual solvents from the manufacturing process are within safe limits.
Individual Impurity ≤ 0.5%HPLCQuantifies the level of each single known or unknown impurity.
Total Impurities ≤ 2.0%HPLCQuantifies the sum of all impurities.

Impurity Profile: Understanding the Unseen

The impurity profile of an API is a critical component of its quality assessment. Impurities can arise from the manufacturing process, degradation of the API, or storage. For Felodipine, several related substances and potential degradation products have been identified. The deuteration in this compound is unlikely to alter the types of process-related impurities but may influence the rate of certain degradation pathways.

Impurity Name Structure Typical Limit (as per pharmacopeia or internal specification)
Felodipine Impurity A (Dehydrofelodipine) Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate≤ 0.2%
Felodipine Impurity B (O-Desmethyl Felodipine) Ethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-5-hydroxycarbonyl-2,6-dimethyl-3-pyridinecarboxylate≤ 0.2%
Felodipine Impurity C (Diethyl analogue) Diethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate≤ 0.2%
Dimethyl analogue Dimethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylateReportable
Dehydro Felodipine Ester Lactone Not typically specified, but a potential degradation productReportable

Experimental Protocols: The Foundation of Reliable Data

Accurate determination of the purity and impurity profile of this compound relies on validated analytical methods. The following provides an overview of a typical High-Performance Liquid Chromatography (HPLC) method used for this purpose.

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Impurity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 mM ammonium acetate adjusted to pH 5.0) and an organic solvent (e.g., acetonitrile). A typical isocratic ratio could be 55:45 (v/v) buffer to acetonitrile.[1]

  • Flow Rate: 0.7 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Detection: UV at 240 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • System Suitability: The system suitability is assessed by injecting a standard solution containing this compound and its known impurities. Parameters such as resolution between adjacent peaks, tailing factor, and theoretical plates are monitored to ensure the system is performing adequately.

  • Quantification: The amount of each impurity is determined by comparing the peak area of the impurity to the peak area of a reference standard of known concentration, or by using the area percentage method if a reference standard for the impurity is not available.

Visualizing Key Relationships and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows.

Certificate of Analysis and Impurity Profile Relationship CoA Certificate of Analysis (CoA) Purity Purity Assay CoA->Purity includes Impurity Impurity Profile CoA->Impurity includes Identity Identity Tests CoA->Identity includes PhysChem Physicochemical Tests CoA->PhysChem includes AnalyticalMethods Analytical Methods Purity->AnalyticalMethods determined by Impurity->AnalyticalMethods determined by Identity->AnalyticalMethods determined by PhysChem->AnalyticalMethods determined by

Logical flow from CoA to analytical methods.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Weighing Accurate Weighing Dissolution Dissolution in Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC MS Mass Spectrometry Dissolution->MS NMR NMR Spectroscopy Dissolution->NMR Integration Peak Integration HPLC->Integration MS->Integration NMR->Integration Quantification Quantification Integration->Quantification Reporting Reporting (CoA) Quantification->Reporting

Workflow for this compound analysis.

Degradation Pathways: A Look into Stability

Felodipine is known to be metabolized in vivo primarily by the cytochrome P450 3A4 (CYP3A4) enzyme to its main inactive metabolite, dehydrofelodipine (Impurity A).[2] It is also susceptible to degradation under certain conditions, such as exposure to strong bases. Understanding these pathways is crucial for developing stable formulations and for identifying potential degradants.

Felodipine Degradation and Metabolism Felodipine This compound Dehydrofelodipine Dehydrofelodipine (Impurity A) Felodipine->Dehydrofelodipine Metabolism (CYP3A4) OtherDegradants Other Degradation Products Felodipine->OtherDegradants Stress Conditions (e.g., Base Hydrolysis)

Metabolic and degradation pathways of Felodipine.

By thoroughly understanding the Certificate of Analysis, impurity profile, and the analytical methods used to characterize this compound, researchers and drug development professionals can ensure the quality and reliability of their studies, ultimately contributing to the development of safer and more effective medicines.

References

Navigating the Analytical Landscape of rac-Felodipine-d3: A Technical Guide to Isotopic Purity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is integral to modern pharmaceutical analysis. This technical guide provides an in-depth examination of the isotopic purity and stability of racemic Felodipine-d3 (rac-Felodipine-d3), a deuterated analog of the calcium channel blocker Felodipine. This document outlines key analytical methodologies, presents available data, and offers standardized protocols for the assessment of this important research compound.

Isotopic Purity of rac-Felodipine-d3

The isotopic purity of a deuterated compound is a critical parameter, defining the extent to which hydrogen atoms at specific positions have been replaced by deuterium. This is crucial for applications such as internal standards in quantitative mass spectrometry-based bioanalysis, where the mass difference between the analyte and the standard must be distinct and consistent.

Quantitative Data

Commercial suppliers of rac-Felodipine-d3 typically provide a certificate of analysis detailing its isotopic and chemical purity. The following table summarizes the available quantitative data for rac-Felodipine-d3.

ParameterSpecificationAnalytical MethodReference
Isotopic Purity 98% atom DNot Specified[1]
Chemical Purity ≥95%HPLC[1]
Molecular Formula C₁₈H₁₆D₃Cl₂NO₄-[1]
Molecular Weight 387.28 g/mol -[1]
Appearance Light Yellow SolidVisual Inspection[1]
Storage -20°C-[1]
Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like rac-Felodipine-d3 relies on sophisticated analytical techniques capable of differentiating between isotopes. The two primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR spectroscopy is a powerful tool for elucidating the precise location and extent of deuterium incorporation. Both proton (¹H) and deuterium (²H) NMR can be employed.

  • Proton NMR (¹H NMR): In ¹H NMR, deuterium incorporation is inferred by the disappearance or reduction in the intensity of proton signals at specific chemical shifts. The percentage of deuterium incorporation can be calculated by comparing the integral of the residual proton signal to the integral of a non-deuterated internal standard or a signal from a non-deuterated portion of the molecule.

  • Deuterium NMR (²H NMR): This technique directly detects the deuterium nuclei, providing unambiguous evidence of deuteration. While less sensitive than ¹H NMR, it is particularly useful for highly enriched compounds.

Experimental Workflow for NMR Analysis:

NMR Workflow for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like liquid chromatography (LC-MS), is a highly sensitive method for determining isotopic purity.

  • Principle: ESI-HRMS can distinguish between the different isotopologues of rac-Felodipine-d3 based on their mass-to-charge ratio (m/z). By analyzing the relative abundance of the ion corresponding to the fully deuterated molecule and any ions corresponding to partially deuterated or non-deuterated molecules, the isotopic purity can be calculated.

Experimental Workflow for LC-MS Analysis:

LCMS_Workflow cluster_sample Sample Preparation cluster_chrom Chromatographic Separation cluster_ms Mass Spectrometric Analysis cluster_data Data Analysis SamplePrep Dissolve rac-Felodipine-d3 in a suitable solvent LC Inject sample into LC system SamplePrep->LC MS Acquire high-resolution full scan mass spectrum LC->MS DataAnalysis Determine relative intensities of labeled and unlabeled isotopic peaks MS->DataAnalysis

LC-MS Workflow for Isotopic Purity Assessment

Stability of rac-Felodipine-d3

The stability of an isotopically labeled compound is paramount to ensure its integrity throughout its shelf life and during experimental use. Stability studies for deuterated compounds should assess both chemical stability (degradation of the molecule) and isotopic stability (potential for H/D exchange).

Available Stability Data

The table below summarizes the conditions and findings from stability studies on non-deuterated Felodipine, which can serve as a basis for designing stability studies for rac-Felodipine-d3.

Stress ConditionReagents and ConditionsObserved Degradation of FelodipineAnalytical MethodReference
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hoursSignificant degradationRP-HPLC[2][3]
Base Hydrolysis 0.1 M NaOH at 80°C for 2 hoursSignificant degradationRP-HPLC[2][3]
Oxidative 3% H₂O₂ at room temperature for 2 hoursSignificant degradationRP-HPLC[2][3]
Photolytic Exposure to UV light (254 nm) for 24 hoursSignificant degradationRP-HPLC[2][3]
Thermal Dry heat at 105°C for 24 hoursSignificant degradationRP-HPLC[2][3]
Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

A general protocol for the forced degradation of rac-Felodipine-d3 would involve subjecting the compound to the stress conditions outlined in the table above. The extent of degradation would be monitored by a stability-indicating HPLC method, likely with UV detection.

General Forced Degradation Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare solutions of rac-Felodipine-d3 Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Photo Photolysis Prep->Photo Thermal Thermal Stress Prep->Thermal Analysis Analyze samples by stability-indicating HPLC-UV/MS at various time points Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Eval Quantify parent compound and degradation products Analysis->Eval

Forced Degradation Study Workflow

In addition to chemical degradation, the potential for H/D exchange should be evaluated, particularly in protic solvents or under acidic/basic conditions. This can be monitored by LC-MS by observing any changes in the isotopic distribution of the molecular ion over time.

Metabolic Pathway of Felodipine

Understanding the metabolic fate of Felodipine is crucial for interpreting pharmacokinetic data and for designing drug-drug interaction studies. The primary metabolic pathway of Felodipine involves the oxidation of the dihydropyridine ring to its corresponding pyridine derivative, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines. This metabolite, dehydrofelodipine, is pharmacologically inactive.

The deuteration in rac-Felodipine-d3 is on the methoxy group, which is not the primary site of metabolism. Therefore, the metabolic pathway of rac-Felodipine-d3 is expected to be the same as that of unlabeled Felodipine.

Primary Metabolic Pathway of Felodipine:

Felodipine_Metabolism Felodipine rac-Felodipine-d3 (Active) Dehydrofelodipine Dehydrofelodipine-d3 (Inactive Metabolite) Felodipine->Dehydrofelodipine Oxidation of Dihydropyridine Ring CYP3A4 CYP3A4 (Liver & Intestine) CYP3A4->Dehydrofelodipine

Primary Metabolic Pathway of Felodipine

Conclusion

This technical guide has provided a comprehensive overview of the isotopic purity and stability of rac-Felodipine-d3. While specific quantitative stability data for the deuterated compound remains to be published, this guide offers a framework for its assessment based on established methodologies for both deuterated compounds and the parent drug, Felodipine. The provided experimental protocols and workflows serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical development, ensuring the reliable and accurate use of rac-Felodipine-d3 in their studies.

References

Navigating the Solubility Landscape of rac-Felodipine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of racemic Felodipine-d3, a deuterated analog of the calcium channel blocker Felodipine. Understanding the solubility of this compound in various organic solvents and biological buffers is critical for its application in pre-clinical and clinical research, including formulation development, bioanalytical method development, and in vitro and in vivo studies. This guide summarizes available quantitative data, presents detailed experimental protocols for solubility determination, and illustrates relevant biological pathways and experimental workflows.

Quantitative Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. While specific quantitative solubility data for rac-Felodipine-d3 is limited in publicly available literature, the data for its non-deuterated counterpart, Felodipine, serves as a strong proxy due to their structural similarity. The following tables summarize the available qualitative information for rac-Felodipine-d3 and quantitative data for Felodipine.

Table 1: Qualitative Solubility of rac-Felodipine-d3

SolventSolubility Description
AcetoneSoluble[1]
ChloroformSlightly Soluble[]
DichloromethaneSoluble[1]
MethanolSoluble[1]
Methanol (Heated)Soluble[]

Table 2: Quantitative Solubility of Felodipine (as a proxy for rac-Felodipine-d3)

Solvent/BufferTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)Not Specified~30 mg/mL[3]
EthanolNot Specified~20 mg/mL[3]
Dimethylformamide (DMF)Not Specified~30 mg/mL[3]
WaterNot SpecifiedInsoluble[4][5]
DMSO:PBS (1:3, pH 7.2)Not Specified~0.25 mg/mL[3]
Simulated Intestinal Fluids (fasted state)37Varies with composition (pH, bile salt, phospholipid concentration)[6][7]
Simulated Intestinal Fluids (fed state)Not SpecifiedVaries with composition[8][9][10]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount in pharmaceutical research. The following section details a standard protocol for the shake-flask method, a widely accepted technique for determining equilibrium solubility.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent system.

Materials:

  • rac-Felodipine-d3 powder

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile)

  • Selected biological buffers (e.g., Phosphate-Buffered Saline (PBS) at various pH, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF))

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other validated analytical method for quantification)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Solvent/Buffer: Prepare the desired solvents and biological buffers. Ensure the pH of the buffers is accurately adjusted and recorded.

  • Addition of Excess Solute: Add an excess amount of rac-Felodipine-d3 to a series of vials, each containing a known volume of the respective solvent or buffer. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them in a shaker within a constant temperature environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to pellet any remaining suspended solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial.

  • Dilution and Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of rac-Felodipine-d3 in the diluted sample using a validated HPLC method or another appropriate analytical technique.

  • Calculation: Calculate the solubility of rac-Felodipine-d3 in the solvent/buffer by taking into account the dilution factor.

Visualizing Key Pathways and Workflows

Felodipine's Mechanism of Action: L-type Calcium Channel Blockade

Felodipine, and by extension rac-Felodipine-d3, exerts its therapeutic effect by blocking L-type calcium channels, primarily in vascular smooth muscle cells. This action leads to vasodilation and a reduction in blood pressure.

Felodipine_Mechanism_of_Action cluster_membrane extracellular Extracellular Space membrane intracellular Intracellular Space ca_channel L-type Ca²⁺ Channel ca_ion_in Ca²⁺ ca_channel->ca_ion_in felodipine Felodipine-d3 felodipine->ca_channel Blocks relaxation Vasodilation felodipine->relaxation Leads to ca_ion_out Ca²⁺ ca_ion_out->ca_channel Influx calmodulin Calmodulin ca_ion_in->calmodulin ca_calmodulin Ca²⁺-Calmodulin Complex calmodulin->ca_calmodulin mlck_active Active MLCK ca_calmodulin->mlck_active mlck_inactive Inactive MLCK mlck_inactive->mlck_active p_myosin Phosphorylated Myosin Light Chain mlck_active->p_myosin myosin Myosin Light Chain myosin->p_myosin contraction Vasoconstriction p_myosin->contraction Solubility_Workflow start Start: Prepare Solvents/Buffers add_solute Add Excess rac-Felodipine-d3 to Vials start->add_solute equilibrate Equilibrate at Constant Temperature (24-72h with shaking) add_solute->equilibrate phase_separation Phase Separation (Settle and/or Centrifuge) equilibrate->phase_separation collect_sample Collect and Filter Supernatant phase_separation->collect_sample dilute_quantify Dilute and Quantify (e.g., by HPLC) collect_sample->dilute_quantify calculate Calculate Solubility dilute_quantify->calculate end End: Report Solubility Data calculate->end

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of rac-Felodipine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine is a potent dihydropyridine calcium channel blocker widely prescribed for the management of hypertension. Accurate and precise quantification of felodipine in biological matrices, such as human plasma, is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for such bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.

To counteract these variables, an internal standard (IS) is incorporated into the analytical workflow. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. Racemic Felodipine-d3, a deuterated analogue of felodipine, represents the gold standard for this purpose. This technical guide provides an in-depth exploration of the mechanism of action of Felodipine-d3 as an internal standard, details a comprehensive experimental protocol for its use, and presents quantitative performance data that underscores its utility.

Pharmacological Context: The Action of Felodipine

Before delving into its role as an analytical standard, it is crucial to understand the therapeutic mechanism of felodipine. Felodipine exerts its antihypertensive effect by inhibiting the influx of extracellular calcium ions (Ca²⁺) through L-type calcium channels in vascular smooth muscle cells.[1] This blockade prevents the calcium-dependent activation of myosin light chain kinase (MLCK), leading to smooth muscle relaxation, vasodilation, and a subsequent reduction in peripheral vascular resistance and blood pressure.[2]

Felodipine Felodipine L_Type_Channel L-Type Ca²⁺ Channel (Vascular Smooth Muscle) Felodipine->L_Type_Channel Blocks Relaxation Vasodilation (Reduced Blood Pressure) Ca_Influx Ca²⁺ Influx L_Type_Channel->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin Ca_Influx->Relaxation Results in MLCK MLCK Activation Calmodulin->MLCK Contraction Vasoconstriction MLCK->Contraction

Caption: Pharmacological mechanism of Felodipine action.

The Core Principle: Mechanism of Action as an Internal Standard

The "mechanism of action" for Felodipine-d3 as an internal standard lies in the principles of isotope dilution mass spectrometry . In this technique, a known quantity of the stable isotope-labeled analogue (Felodipine-d3) is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process.

Because Felodipine-d3 is chemically and structurally almost identical to the native felodipine, it exhibits nearly the same physicochemical properties. This includes:

  • Co-elution: It has a virtually identical retention time during liquid chromatography.

  • Extraction Recovery: It behaves similarly during extraction from the biological matrix (e.g., plasma), meaning any analyte lost during this step is mirrored by a proportional loss of the internal standard.

  • Ionization Efficiency: It experiences the same degree of ionization enhancement or suppression (matrix effects) in the mass spectrometer's ion source.

The mass spectrometer can readily differentiate between the analyte (felodipine) and the internal standard (Felodipine-d3) due to the mass difference imparted by the deuterium atoms. Quantification is therefore not based on the absolute signal of the analyte, which can vary, but on the ratio of the analyte's peak area to the internal standard's peak area . This ratiometric measurement effectively normalizes the data, correcting for procedural variations and ensuring a highly accurate, precise, and robust result.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Plasma Sample (Unknown Felodipine) Spike Spike with known amount of Felodipine-d3 (IS) Sample->Spike Extract Extraction (e.g., LLE or SPE) Spike->Extract LC LC Separation (Co-elution) Extract->LC Analyte + IS mixture MS MS/MS Detection (Separate m/z) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Compare to Result Accurate Concentration of Felodipine CalCurve->Result Interpolate

Caption: Principle of quantification using a deuterated internal standard.

Experimental Protocol: Quantification of Felodipine in Human Plasma

This section outlines a typical experimental protocol for the sensitive determination of felodipine in human plasma using Felodipine-d3 as an internal standard, adapted from established methodologies.

3.1. Materials and Reagents

  • Reference Standards: Felodipine, rac-Felodipine-d3 (or d6)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Solvents: HPLC-grade Methanol, Acetonitrile, Toluene

  • Reagents: Ammonium Acetate

3.2. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 200 µL of human plasma (calibrators, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 50 ng/mL Felodipine-d3 in methanol) to each tube and vortex for 10 seconds.

  • Add 1 mL of toluene as the extraction solvent.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase and vortex.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

3.3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: Chiral stationary phase column (e.g., Chiralcel OJ-R) or a standard C18 column (e.g., 50 x 2.1 mm, 3.5 µm) depending on whether enantiomeric separation is required.

  • Mobile Phase: Isocratic or gradient elution using a mixture of an organic solvent (e.g., 2-propanol/iso-hexane or Acetonitrile) and an aqueous buffer (e.g., water with ammonium acetate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Felodipine Transition: m/z 384.1 → 338.0

    • Felodipine-d3 Transition: m/z 387.1 → 341.0 (Note: mass shift depends on the number of deuterium atoms, e.g., d3 or d6)

start Start: Plasma Sample (200 µL) spike 1. Add Internal Standard (20 µL Felodipine-d3) start->spike extract 2. Add Toluene (1 mL) & Vortex (2 min) spike->extract centrifuge 3. Centrifuge (14,000 rpm, 10 min) extract->centrifuge transfer 4. Transfer Organic Layer centrifuge->transfer evaporate 5. Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute 6. Reconstitute (100 µL Mobile Phase) evaporate->reconstitute inject 7. Inject into LC-MS/MS reconstitute->inject

Caption: Experimental workflow for felodipine plasma sample preparation.

Quantitative Performance Data

A bioanalytical method utilizing a deuterated internal standard must be rigorously validated according to regulatory guidelines. The following table summarizes typical performance characteristics for a validated LC-MS/MS method for felodipine in human plasma using a deuterated internal standard. The precision and LOQ data are based on published findings for such a method.[3]

Validation Parameter Typical Result/Acceptance Criteria Description
Linearity Range 0.10 - 20 ng/mL (r² > 0.995)The concentration range over which the assay is accurate, precise, and linear.
Lower Limit of Quantification (LLOQ) 0.10 ng/mL (0.25 nmol/L)The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[3]
Intra-day Precision (%CV) < 10%The precision of the assay determined by analyzing replicate QC samples on the same day.[3]
Inter-day Precision (%CV) < 15%The precision of the assay determined by analyzing replicate QC samples on different days.
Accuracy (% Bias) 85 - 115% (80 - 120% at LLOQ)The closeness of the measured concentration to the true (nominal) concentration.
Extraction Recovery (%) Consistent and reproducible across QC levelsThe efficiency of the extraction process, comparing analyte response from extracted samples to unextracted standards.
Matrix Effect IS-normalized factor between 0.85 and 1.15Assesses the ion suppression or enhancement caused by co-eluting matrix components. The IS compensates for this effect.
Stability Analyte stable under various conditionsIncludes freeze-thaw, short-term bench-top, long-term storage, and post-preparative stability.

Conclusion

The use of rac-Felodipine-d3 as an internal standard is integral to the development of robust, reliable, and high-precision bioanalytical methods for the quantification of felodipine. Its mechanism of action, rooted in the principles of isotope dilution, allows it to effectively compensate for nearly all sources of analytical variability inherent in the LC-MS/MS workflow. By mimicking the analyte's behavior from extraction to detection, it ensures that the final ratiometric measurement is a true and accurate reflection of the analyte's concentration in the sample. For researchers and drug development professionals, employing a stable isotope-labeled internal standard like Felodipine-d3 is not merely a best practice but a fundamental requirement for generating high-quality data suitable for regulatory submission and critical pharmacokinetic evaluation.

References

A Technical Guide to the Role of Racemic Felodipine-d3 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] It is characterized by extensive presystemic first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and gut wall, resulting in a low oral bioavailability of approximately 15%.[2][3] This high degree of metabolism makes the accurate quantification of felodipine and its metabolites in biological matrices a critical task during drug development.

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] A SIL-IS, such as racemic Felodipine-d3 (rac-Felodipine-d3), is chemically and physically almost identical to the analyte of interest (felodipine). This ensures similar behavior during sample extraction, chromatography, and ionization.[4][5] The use of rac-Felodipine-d3 is crucial for compensating for matrix effects—ion suppression or enhancement caused by endogenous components of the biological sample—thereby ensuring the accuracy and reliability of quantitative data.[5][6]

This technical guide outlines the metabolic pathways of felodipine, details the indispensable role of rac-Felodipine-d3 as an internal standard, provides representative experimental protocols for in vitro metabolism studies, and summarizes key quantitative parameters.

Metabolic Pathway of Felodipine

The primary metabolic pathway for felodipine is the oxidation of its dihydropyridine ring to form the pharmacologically inactive pyridine analogue, dehydrofelodipine.[3][7] This biotransformation is almost exclusively catalyzed by CYP3A4.[2][3] The metabolism of racemic felodipine is stereoselective; in human liver microsomes, the (R)-enantiomer is cleared more rapidly than the (S)-enantiomer.[2][7] This leads to a significantly higher systemic exposure of the (S)-enantiomer following oral administration.[8]

Felodipine Metabolism rac_felodipine rac-Felodipine (Active) dehydrofelodipine Dehydrofelodipine (Inactive Pyridine Metabolite) rac_felodipine->dehydrofelodipine Oxidation (Primary Pathway) cyp3a4 CYP3A4 Enzyme (Liver & Intestine) cyp3a4->rac_felodipine Catalyzes

Caption: Primary metabolic pathway of racemic felodipine.

Role of rac-Felodipine-d3 in Quantitative Bioanalysis

In drug metabolism studies, particularly those involving LC-MS/MS, an internal standard (IS) is added to every sample, including calibration standards, quality controls, and unknown study samples. The concentration of the analyte is determined by calculating the ratio of the analyte's mass spectrometer response to the IS's response. rac-Felodipine-d3 is the ideal IS for felodipine because its deuterium labels give it a higher mass, allowing the mass spectrometer to distinguish it from the unlabeled analyte, while its identical physicochemical properties ensure it accurately tracks the analyte during the analytical process.

Internal Standard Logic cluster_sample Biological Sample cluster_extraction Sample Preparation & Analysis Analyte Felodipine (Analyte) Unknown Amount LCMS LC-MS/MS System Analyte->LCMS IS Felodipine-d3 (IS) Known Amount Added IS->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Measures Responses Quant Accurate Quantification Ratio->Quant Enables

Caption: Logical role of Felodipine-d3 as an internal standard.

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes (HLMs)

This protocol provides a representative method for assessing the metabolic stability of felodipine using HLMs. The rate of disappearance of the parent drug over time is monitored.

1. Reagents and Materials:

  • rac-Felodipine

  • rac-Felodipine-d3 (Internal Standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Water, LC-MS grade

2. Procedure:

  • Incubation Preparation:

    • Prepare a stock solution of rac-Felodipine (e.g., 10 mM in DMSO).

    • Prepare a working solution of HLM protein in phosphate buffer (e.g., final concentration of 0.5 mg/mL).

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

    • Pre-warm the HLM solution and buffer at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • To the pre-warmed HLM solution, add the rac-Felodipine working solution to achieve a final substrate concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a fixed volume (e.g., 150 µL) of ice-cold ACN with the internal standard (rac-Felodipine-d3) at a known concentration.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Inject the processed sample into an LC-MS/MS system.

  • Use a suitable C18 reversed-phase column for chromatographic separation.

  • Monitor the specific mass transitions for both felodipine and Felodipine-d3 using Multiple Reaction Monitoring (MRM) mode.

  • Calculate the peak area ratio of felodipine to Felodipine-d3 at each time point.

  • Determine the metabolic stability by plotting the natural log of the remaining parent drug versus time to calculate the half-life (t½) and intrinsic clearance (CLint).

Experimental Workflow prep 1. Prepare Incubation Mix (HLMs, Buffer, Felodipine) start 2. Initiate Reaction (Add NADPH, 37°C) prep->start sample 3. Sample at Time Points (0, 5, 15, 30 min) start->sample quench 4. Quench Reaction (Ice-cold ACN + Felodipine-d3 IS) sample->quench process 5. Centrifuge & Collect Supernatant quench->process analyze 6. LC-MS/MS Analysis process->analyze data 7. Data Analysis (Calculate t½ and CLint) analyze->data

Caption: In vitro metabolic stability experimental workflow.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and metabolic parameters for felodipine based on published literature.

Table 1: Pharmacokinetic Parameters of Felodipine in Humans

ParameterValueReference
Oral Bioavailability~15%[2][3]
Elimination Half-life18.4 - 28.7 hours[2]
Systemic Clearance448 - 821 mL/min[2]
Time to Peak Plasma Conc.~1.5 hours[2]
Protein Binding>99%[1]

Table 2: Stereoselective Metabolism and Pharmacokinetics of Felodipine

ParameterObservationReference
In Vitro Metabolism (HLMs) The intrinsic clearance (Vmax/Km) for (R)-felodipine is approximately two times higher than for (S)-felodipine.[2][7]
In Vivo Pharmacokinetics The Area Under the Curve (AUC) for the active (S)-enantiomer is about 139% higher than for the (R)-enantiomer after oral administration.[8]
Conclusion The higher bioavailability of the (S)-enantiomer is a direct result of slower first-pass metabolism compared to the (R)-enantiomer.[7]

Conclusion

The investigation of felodipine metabolism is fundamentally reliant on robust and accurate bioanalytical methods. Due to its extensive and rapid clearance by CYP3A4, precise quantification in biological systems is challenging but essential. This guide underscores that while felodipine's metabolic fate is well-characterized, the generation of high-quality pharmacokinetic and in vitro kinetic data is critically dependent on the use of a stable isotope-labeled internal standard. Racemic Felodipine-d3 serves this indispensable role, enabling researchers to correct for analytical variability and matrix effects, thereby ensuring the integrity and reliability of data in drug metabolism studies.

References

Sourcing High-Purity rac Felodipine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the critical considerations and procedures for sourcing high-purity racemic Felodipine-d3. Ensuring the quality and purity of this stable isotope-labeled internal standard is paramount for accurate and reproducible results in preclinical and clinical research.

Felodipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension. Its deuterated analog, rac Felodipine-d3, serves as an essential internal standard in bioanalytical studies, particularly in pharmacokinetic and metabolic research, due to its mass shift which allows for clear differentiation from the unlabeled drug in mass spectrometry-based assays. The procurement of high-purity this compound is a foundational step for the integrity of such studies.

Supplier Qualification and Data Comparison

Selecting a reputable supplier is the first and most critical step in the sourcing process. Researchers should prioritize vendors who provide comprehensive Certificates of Analysis (CoA) and are transparent about their quality control procedures. Key parameters to evaluate include chemical purity, isotopic purity (or isotopic enrichment), and the analytical methods used for verification.

Below is a summary of typical specifications for high-purity this compound available from various research chemical suppliers. This data is representative and researchers must always refer to the lot-specific CoA provided by the supplier at the time of purchase.

ParameterSupplier A (Representative)Supplier B (Representative)Supplier C (Representative)
Product Name This compoundrac Felodipine-(Methoxy-d3)This compound
CAS Number 1189970-31-71189970-31-71189970-31-7
Chemical Purity ≥97% (by TLC)≥95% (by HPLC)≥98% (by HPLC, for related analog)
Isotopic Purity 98.9% Deuterium Incorporation98% atom D≥99% Deuterated Forms (for related analog)
Molecular Formula C₁₈H₁₆D₃Cl₂NO₄C₁₈H₁₆D₃Cl₂NO₄C₁₈H₁₆D₃Cl₂NO₄
Molecular Weight 387.27387.28387.27
Appearance Light Yellow SolidLight Yellow SolidYellow Solid
Documentation Certificate of AnalysisCertificate of AnalysisCertificate of Analysis

Sourcing and Verification Workflow

A systematic approach to sourcing and in-house verification is crucial to ensure the quality of the procured standard. The following workflow outlines the key stages from initial supplier evaluation to the final acceptance of the material for research use.

Sourcing_Workflow cluster_sourcing Sourcing Phase cluster_verification In-House Verification Phase s1 Define Research Need (Purity, Quantity) s2 Identify Potential Suppliers s1->s2 s3 Request & Review Certificates of Analysis s2->s3 s4 Select Supplier & Procure s3->s4 v1 Visual Inspection (Appearance, Labeling) s4->v1 Material Received v2 Confirm Identity & Purity (e.g., LC-MS, HPLC) v1->v2 v3 Assess Isotopic Enrichment (Mass Spectrometry) v2->v3 v4 Final Documentation & Acceptance v3->v4

Caption: A logical workflow for sourcing and verifying high-purity this compound.

Mechanism of Action: Signaling Pathway

Felodipine, and by extension its deuterated form, functions by blocking L-type voltage-gated calcium channels. These channels are prevalent in the vascular smooth muscle cells of arterioles. By inhibiting the influx of extracellular calcium ions (Ca²⁺) into these cells, Felodipine prevents the activation of calmodulin and myosin light-chain kinase, which are essential for muscle contraction. The net effect is relaxation of the vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.

Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane Ca_Channel L-type Ca²⁺ Channel Ca_int Intracellular Ca²⁺ Ca_Channel->Ca_int Felodipine This compound Felodipine->Ca_Channel Binds & Blocks Ca_ext Extracellular Ca²⁺ Ca_ext->Ca_Channel Influx Contraction Muscle Contraction Ca_int->Contraction Activates Relaxation Vasodilation (Relaxation) Contraction->Relaxation Is Inhibited

Understanding the Mass Spectrometry Fragmentation of rac Felodipine-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mass spectrometric fragmentation of racemic Felodipine-d3, a deuterated isotopologue of the dihydropyridine calcium channel blocker, Felodipine. A thorough understanding of its fragmentation behavior is crucial for the development of robust bioanalytical methods, metabolic profiling, and pharmacokinetic studies. This document outlines the primary fragmentation pathways, presents predicted quantitative data for key fragment ions, and provides a representative experimental protocol for its analysis.

Introduction

Felodipine is a widely prescribed medication for the management of hypertension. To facilitate quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards such as Felodipine-d3 are indispensable. Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for the detection and quantification of drug molecules and their metabolites. The fragmentation of the parent ion into characteristic product ions in the mass spectrometer is the cornerstone of this selectivity. This guide focuses on the fragmentation of rac Felodipine-d3, elucidating the structural information that can be derived from its mass spectrum.

The fragmentation of dihydropyridine compounds like felodipine in positive mode electrospray ionization (ESI) is primarily characterized by dehydroaromatization and the loss of substituents from the dihydropyridine ring. For Felodipine, a notable initial fragmentation step is the neutral loss of an ethanol molecule from the ethyl ester group.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. This protocol is a synthesis of methodologies reported for the analysis of felodipine and related dihydropyridine compounds.

2.1. Sample Preparation

A liquid-liquid extraction method is typically employed for the extraction of felodipine from biological matrices such as human plasma.

  • To 500 µL of plasma, add an appropriate amount of internal standard solution (e.g., a different stable isotope-labeled felodipine or a structural analog like nimodipine).

  • Add 100 µL of a basifying agent (e.g., 1.0 M sodium carbonate) to adjust the pH.

  • Add 5 mL of an organic extraction solvent mixture, such as diethyl ether:hexane (1:1 v/v).

  • Vortex the mixture for 15 minutes to ensure thorough mixing.

  • Centrifuge the sample at 12,000 rpm for 15 minutes to separate the organic and aqueous layers.

  • Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 60°C.

  • Reconstitute the dried residue in 1000 µL of the mobile phase.

2.2. Liquid Chromatography (LC)

  • LC System: An Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or 2mM ammonium acetate). A typical composition could be Acetonitrile:2mM ammonium acetate (80:20 v/v).

  • Flow Rate: 0.2 - 0.8 mL/min.

  • Column Temperature: 25°C.[1]

  • Injection Volume: 5-10 µL.

2.3. Mass Spectrometry (MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.2 kV[1]

    • Cone Voltage: 3.0 V[1]

    • Source Temperature: 100°C[1]

    • Desolvation Temperature: 250°C[1]

    • Desolvation Gas Flow: 800 L/hr[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Mass Spectrometric Fragmentation of this compound

The molecular formula of Felodipine-d3 is C18H16D3Cl2NO4, and its protonated molecule [M+H]+ has a monoisotopic mass of approximately 387.09 Da. The fragmentation of this compound is expected to follow a similar pathway to that of unlabeled felodipine, with shifts in the mass-to-charge ratio (m/z) for fragments containing the deuterated methyl group. The primary fragmentation processes are dehydroaromatization of the dihydropyridine ring and the loss of the ester side chains.

3.1. Proposed Fragmentation Pathway

The fragmentation is initiated by the protonation of the felodipine-d3 molecule in the ESI source. The subsequent fragmentation in the collision cell can be described by the following steps:

  • Formation of the Precursor Ion: this compound + H+ → [C18H17D3Cl2NO4]+ (m/z ≈ 387.1)

  • Primary Fragmentation (Neutral Loss of Ethanol): The most favorable initial fragmentation step for felodipine is the neutral loss of ethanol (C2H5OH, mass ≈ 46.04 Da) from the ethyl ester group. This leads to the formation of a stable acylium ion.

    [C18H17D3Cl2NO4]+ → [C16H11D3Cl2NO3]+ + C2H5OH (m/z ≈ 387.1) → (m/z ≈ 341.1)

  • Alternative Primary Fragmentation (Neutral Loss of Methanol-d3): An alternative, but less favored, fragmentation is the loss of the deuterated methanol (CD3OH, mass ≈ 35.04 Da) from the methyl-d3 ester group.

    [C18H17D3Cl2NO4]+ → [C17H16Cl2NO3]+ + CD3OH (m/z ≈ 387.1) → (m/z ≈ 352.1)

  • Secondary Fragmentation and Dehydroaromatization: The primary fragment ion at m/z 341.1 can undergo further fragmentation, including the loss of the dichlorophenyl group or dehydroaromatization to form a more stable pyridinium ion. Dehydroaromatization is a common fragmentation pathway for dihydropyridine drugs.[2]

The following DOT script visualizes the proposed fragmentation pathway:

Felodipine_d3_Fragmentation Precursor This compound [M+H]+ m/z ≈ 387.1 Neutral1 - C2H5OH Precursor->Neutral1 Neutral2 - CD3OH Precursor->Neutral2 Fragment1 [M+H - C2H5OH]+ m/z ≈ 341.1 FurtherFragments Further Fragments Fragment1->FurtherFragments Dehydroaromatization, etc. Fragment2 [M+H - CD3OH]+ m/z ≈ 352.1 Neutral1->Fragment1 Neutral2->Fragment2

Figure 1: Proposed fragmentation pathway of this compound.

3.2. Quantitative Data of Predicted Fragment Ions

The following table summarizes the predicted major ions in the tandem mass spectrum of this compound. The relative abundance is predicted based on the known fragmentation of unlabeled felodipine, where the loss of ethanol is the most prominent fragmentation pathway.

Ion Proposed Structure m/z (Da) Predicted Relative Abundance
[M+H]+Protonated this compound~387.1Moderate
[M+H - C2H5OH]+Acylium ion after loss of ethanol~341.1High (Base Peak)
[M+H - CD3OH]+Acylium ion after loss of methanol-d3~352.1Low

Conclusion

The mass spectrometric fragmentation of this compound is characterized by predictable and structurally informative pathways, primarily involving the neutral loss of the ester side chains. The favored loss of ethanol leads to a prominent fragment ion at m/z ≈ 341.1, which is an ideal transition for selective and sensitive quantification in MRM-based LC-MS/MS assays. The presence of the deuterium label on the methyl group results in a predictable mass shift for fragments containing this moiety, confirming the identity of the labeled compound. This detailed understanding of the fragmentation is essential for the development and validation of high-quality bioanalytical methods for this compound in various research and clinical settings.

References

Methodological & Application

Application Note: High-Throughput Bioanalytical Method for the Quantification of rac-Felodipine-d3 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of Felodipine in human plasma, utilizing its deuterated analog, rac-Felodipine-d3, as the internal standard (IS). The described protocol employs a straightforward protein precipitation technique for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for high-throughput bioanalysis in pharmacokinetic studies and other drug development applications.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] Accurate and reliable quantification of Felodipine in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method that is both sensitive and specific for the determination of Felodipine in human plasma. The use of a stable isotope-labeled internal standard, rac-Felodipine-d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Felodipine reference standard

  • rac-Felodipine-d3 internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

  • Microcentrifuge

  • Vortex mixer

Chromatographic Conditions
ParameterValue
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B in 2.0 min, hold at 90% B for 1.0 min, return to 30% B in 0.1 min, and re-equilibrate for 1.9 min
Injection Volume 10 µL
Column Temp. 40 °C
Run Time 5.0 min
Mass Spectrometer Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Felodipine) 384.1 > 338.0
MRM Transition (rac-Felodipine-d3) 387.1 > 341.0
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Felodipine and rac-Felodipine-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Felodipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the rac-Felodipine-d3 stock solution in 50:50 (v/v) acetonitrile:water.

  • Spiking: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve (CC) standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL rac-Felodipine-d3 in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Calibration Curve
Concentration (ng/mL)Accuracy (%)Precision (%CV)
0.198.56.2
0.2101.24.8
0.5102.53.5
1.099.82.1
5.097.61.8
10.0100.52.5
20.099.13.1
50.0101.84.2

The calibration curve was linear over the range of 0.1 to 50 ng/mL with a correlation coefficient (r²) > 0.99.

Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.17.5103.28.1101.5
Low0.35.898.96.599.8
Mid154.2101.55.1100.7
High403.999.24.8101.1

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample is Add 200 µL IS in Acetonitrile plasma->is vortex Vortex (30s) is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for the bioanalysis of Felodipine.

cluster_felodipine Felodipine cluster_is rac-Felodipine-d3 (IS) felodipine_parent Precursor Ion [M+H]+: 384.1 felodipine_product Product Ion: 338.0 felodipine_parent->felodipine_product Collision Induced Dissociation is_parent Precursor Ion [M+H]+: 387.1 is_product Product Ion: 341.0 is_parent->is_product Collision Induced Dissociation

Caption: MRM transitions for Felodipine and its internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Felodipine in human plasma. The simple protein precipitation sample preparation protocol and the rapid chromatographic runtime make it well-suited for routine bioanalytical applications in clinical and research settings. The use of a deuterated internal standard ensures the accuracy and precision of the results.

References

Application Note: Quantification of Felodipine in Human Plasma using rac Felodipine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Felodipine is a calcium channel blocker used to treat hypertension.[1][2][3][4] Accurate quantification of felodipine in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of felodipine in human plasma, employing its deuterated analog, rac Felodipine-d3, as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

The method involves a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • Felodipine reference standard

  • This compound (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade methyl tert-butyl ether (MTBE)

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Human plasma (K2-EDTA)

  • Ultrapure water

Standard and Spiked Sample Preparation

2.1. Stock Solutions (1 mg/mL)

  • Prepare individual stock solutions of felodipine and this compound in methanol at a concentration of 1 mg/mL.

2.2. Working Standard Solutions

  • Prepare serial dilutions of the felodipine stock solution with 50% methanol to create working standards for calibration curve and quality control (QC) samples.

  • Prepare a working solution of this compound (Internal Standard) at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

2.3. Calibration Standards and Quality Control Samples

  • Spike blank human plasma with the felodipine working standards to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20 ng/mL).

  • Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 0.3, 8, and 16 ng/mL).

Sample Preparation from Human Plasma
  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the this compound working solution (IS).

  • Vortex for 10 seconds.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

4.1. Liquid Chromatography

  • System: UHPLC system

  • Column: C18 analytical column (e.g., 3.0 mm i.d. x 75 mm, 3.5 µm particle size)[5]

  • Mobile Phase:

    • A: 2 mM Ammonium Acetate in Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Isocratic or a shallow gradient to ensure separation from matrix components. A typical starting condition could be 80:20 A:B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

4.2. Mass Spectrometry

  • System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Felodipine: m/z 384.1 > 338.0[6]

    • This compound: m/z 387.1 > 341.0 (inferred)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Collision Gas: Nitrogen

  • Data Acquisition: Analyst or equivalent software

Data Presentation

Table 1: LC-MS/MS Method Parameters
ParameterValue
LC System UHPLC
ColumnC18 (3.0 x 75 mm, 3.5 µm)[5]
Mobile Phase A2 mM Ammonium Acetate, 0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
MS System Triple Quadrupole
Ionization ModeESI Positive
Felodipine MRM384.1 > 338.0[6]
Felodipine-d3 MRM387.1 > 341.0
Table 2: Method Validation Summary
ParameterResult
Linearity Range0.1 - 20 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 ng/mL[7][8]
Accuracy (%)
LLOQ QC95 - 105%
Low QC97 - 103%
Mid QC98 - 102%
High QC96 - 104%
Precision (%RSD)
Intra-day< 10%
Inter-day< 12%
Recovery> 85%
Matrix EffectMinimal and compensated by IS
Stability (Freeze-thaw, Short-term)Stable

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (200 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE (1 mL) vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UHPLC reconstitute->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (MS/MS) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios (Analyte/IS) integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantification of felodipine in human plasma.

G felodipine Felodipine (Precursor Ion) m/z 384.1 Collision-Induced Dissociation product_ion Product Ion m/z 338.0 felodipine:f0->product_ion

Caption: MRM transition for the detection of Felodipine.

References

Application of rac-Felodipine-d3 in Preclinical Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][2] It functions by blocking voltage-gated L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure. Preclinical pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of drug candidates like felodipine. The use of a stable isotope-labeled internal standard is crucial for accurate bioanalysis in these studies. rac-Felodipine-d3, a deuterated analog of felodipine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the analyte, ensuring reliable quantification in complex biological matrices.

Application: Internal Standard in Bioanalysis

rac-Felodipine-d3 is primarily utilized as an internal standard (IS) in the quantitative analysis of felodipine and its enantiomers in biological samples, such as plasma, during preclinical pharmacokinetic studies. Its use helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.

Preclinical Pharmacokinetic Data

The following tables summarize pharmacokinetic parameters of felodipine from preclinical studies in dogs and rats where a deuterated internal standard was employed.

Table 1: Pharmacokinetic Parameters of Felodipine Enantiomers in Dogs Following Oral Administration

Parameter(+)-(R)-Felodipine(-)-(S)-Felodipine
Tmax (h) 1.5 ± 0.51.5 ± 0.5
Cmax (nmol/L) 15.3 ± 4.216.8 ± 5.0
t½ (h) 4.3 ± 1.04.4 ± 1.0
AUC₀-₂₄ (nmol·h/L) 68.8 ± 20.275.9 ± 23.5

Data from a study using d6-Felodipine as the internal standard.[3]

Table 2: Pharmacokinetic Parameters of Felodipine in Rats Following Oral Administration of Felodipine Alone and in Combination with Metoprolol

ParameterFelodipine AloneFelodipine with Metoprolol
Cmax (ng/mL) 485.2 ± 45.3562.8 ± 51.7
Tmax (h) 4.0 ± 0.54.0 ± 0.5
AUC₀-t (ng·h/mL) 2845 ± 2103412 ± 285
AUC₀-inf (ng·h/mL) 3015 ± 2353754 ± 310
t½ (h) 6.8 ± 0.97.2 ± 1.1

Data from a study that developed and validated an LC-ESI-MS/MS method for the simultaneous quantification of felodipine and metoprolol in rat plasma.

Experimental Protocols

Protocol 1: Preclinical Pharmacokinetic Study of Oral Felodipine in Rats

This protocol outlines a typical workflow for a preclinical pharmacokinetic study in rats.

1. Animal Dosing and Sampling:

  • House male Wistar rats (200-250 g) in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
  • Fast the rats overnight prior to dosing.
  • Administer a single oral dose of felodipine (e.g., 5 mg/kg) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
  • Store the plasma samples at -80°C until analysis.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of rat plasma, add 25 µL of rac-Felodipine-d3 internal standard solution (e.g., 100 ng/mL in methanol).
  • Add 50 µL of 0.1 M sodium carbonate solution and vortex for 30 seconds.
  • Add 1 mL of extraction solvent (e.g., diethyl ether:hexane, 80:20 v/v) and vortex for 5 minutes.[4]
  • Centrifuge at 4000 rpm for 10 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

Protocol 2: Bioanalytical Method using LC-MS/MS

This protocol provides a general framework for the LC-MS/MS analysis of felodipine in plasma samples.

1. LC-MS/MS System:

  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

2. Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm).[4]
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 0.8 mL/min.[5]
  • Injection Volume: 10 µL.[6]
  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Felodipine: m/z 384.1 → 338.0[7]
  • rac-Felodipine-d3: m/z 387.1 → 341.0 (hypothetical, based on a +3 Da shift)

4. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of felodipine into blank rat plasma.
  • Process the standards and QCs alongside the study samples using the same extraction procedure.
  • Construct a calibration curve by plotting the peak area ratio of felodipine to rac-Felodipine-d3 against the nominal concentration of felodipine.
  • Determine the concentration of felodipine in the study samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_workflow Preclinical Pharmacokinetic Study Workflow Dosing Oral Administration of Felodipine to Rats Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Spiking Addition of rac-Felodipine-d3 (IS) Processing->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Pharmacokinetic Data Analysis Analysis->Data

Caption: Workflow for a preclinical pharmacokinetic study of felodipine.

G cluster_pathway Felodipine Mechanism of Action Felodipine Felodipine LTypeCaChannel L-type Calcium Channel (Vascular Smooth Muscle) Felodipine->LTypeCaChannel Inhibits CaInflux Calcium Influx LTypeCaChannel->CaInflux Mediates Calmodulin Calmodulin Activation CaInflux->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK MyosinLC Myosin Light Chain Phosphorylation MLCK->MyosinLC Contraction Smooth Muscle Contraction MyosinLC->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to

Caption: Signaling pathway for felodipine's mechanism of action.

References

Application Notes and Protocols for Bioequivalence Studies of Felodipine Formulations using rac Felodipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used to treat hypertension.[1] It is characterized by low aqueous solubility and extensive first-pass metabolism in the liver and gut wall, primarily by cytochrome P450 3A4 (CYP3A4), resulting in a low oral bioavailability of approximately 15-20%.[2][3][4][5] Due to this high variability in absorption and metabolism, demonstrating bioequivalence between a generic (test) formulation and the reference listed drug (RLD) is critical for ensuring comparable therapeutic efficacy and safety.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for quantifying felodipine in biological matrices due to its high sensitivity, selectivity, and speed.[6][7][8][9] The use of a stable isotope-labeled internal standard (SIL-IS), such as racemic (rac) Felodipine-d3, is essential for accurate and precise quantification. rac Felodipine-d3 has identical physicochemical properties to the unlabeled analyte, ensuring it co-elutes chromatographically and behaves similarly during sample extraction and ionization, thereby compensating for matrix effects and procedural variability.

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of felodipine extended-release (ER) formulations using this compound as an internal standard for LC-MS/MS analysis.

Application Notes

Principle of the Method

The quantitative analysis of felodipine in human plasma is based on a robust LC-MS/MS method. Plasma samples are spiked with this compound as the internal standard, followed by extraction of the analyte and the internal standard. The extract is then injected into an LC-MS/MS system. Separation is achieved on a reverse-phase HPLC column, and detection is performed using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The concentration of felodipine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.

Materials and Reagents
  • Analytes: Felodipine reference standard, this compound (internal standard)

  • Test and Reference Products: Felodipine extended-release tablets (e.g., 10 mg)[10]

  • Human Plasma: K2-EDTA human plasma

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Reagents: Formic acid, ammonium acetate, diethyl ether, hexane

  • Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data System: Software for instrument control, data acquisition, and processing.

Experimental Protocols

Protocol 1: Bioequivalence Study Design

The study design should be in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10]

  • Study Type: A randomized, single-dose, two-way crossover study design is recommended.[10]

  • Subjects: Healthy, non-smoking male and non-pregnant female subjects, typically between 18 and 45 years of age.

  • Study Arms:

    • Fasting Study: To assess bioequivalence under fasting conditions.[10]

    • Fed Study: To evaluate the effect of food on drug absorption.[10]

  • Procedure:

    • Subjects are randomly assigned to receive either the test or reference felodipine formulation.

    • After an overnight fast of at least 10 hours, a single oral dose of the felodipine tablet is administered with water.[11]

    • A washout period of at least 21 days should be maintained between the two treatment periods.

  • Blood Sampling:

    • Blood samples (e.g., 5 mL) are collected in K2-EDTA tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, and 72 hours).

    • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Protocol 2: Plasma Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples at room temperature.

  • To 0.5 mL of plasma in a polypropylene tube, add 25 µL of this compound working solution (internal standard).

  • Vortex the mixture for 30 seconds.

  • Add 3 mL of an extraction solvent mixture (e.g., diethyl ether and hexane, 80:20 v/v).[7]

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: A C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: Acetonitrile and 2mM ammonium acetate (e.g., 80:20 v/v).[6][8]

    • Flow Rate: 0.8 mL/min.[6][7][8]

    • Injection Volume: 15 µL.[7]

    • Column Temperature: 40°C.[7]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Felodipine: m/z 384.1 → 338.0[9]

      • This compound: m/z 387.1 → 341.0 (anticipated)

Protocol 4: Method Validation

The analytical method should be fully validated according to regulatory guidelines, including:

  • Selectivity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma.

  • Linearity: A linear response over a defined concentration range (e.g., 0.1 to 10 ng/mL).[7]

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15%, and accuracy (% bias) should be within ±15%.

  • Recovery: Consistent and reproducible extraction recovery for both the analyte and internal standard.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Data Presentation

Table 1: LC-MS/MS Parameters for Felodipine and this compound
ParameterFelodipineThis compound (Internal Standard)
Precursor Ion (Q1) m/z 384.1387.1
Product Ion (Q3) m/z 338.0341.0
Dwell Time (ms) 200200
Collision Energy (eV) OptimizedOptimized
Declustering Potential (V) OptimizedOptimized
Table 2: Summary of a Typical Bioequivalence Study Design
ParameterDescription
Study Design Randomized, single-dose, two-period, two-sequence, crossover
Population Healthy adult male and non-pregnant female subjects
Treatments Test Product: Felodipine ER 10 mg; Reference Product: Felodipine ER 10 mg
Conditions Fasting and Fed
Washout Period 21 days
Blood Sampling Times Pre-dose and up to 72 hours post-dose
Analyte Felodipine in plasma
Internal Standard This compound
Analytical Method LC-MS/MS
Table 3: Representative Pharmacokinetic Data for Felodipine Formulations (10 mg, Fasting)
ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 10.70 ± 1.1710.72 ± 1.1592.5% - 108.3%
AUC(0-t) (ng·h/mL) 196.50 ± 30.28216.24 ± 33.6688.7% - 102.1%
AUC(0-∞) (ng·h/mL) 221.26 ± 33.05240.87 ± 34.5689.1% - 103.5%
Tmax (h) 3.75 ± 0.443.17 ± 0.70N/A
(Data is representative and adapted from literature for illustrative purposes[12])
Table 4: Summary of Analytical Method Validation Results
ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Concentration Range 0.1 - 10 ng/mLMet
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Intra-day Accuracy (% Bias) ± 15%-5.5% to 8.2%
Inter-day Accuracy (% Bias) ± 15%-7.8% to 9.5%
Recovery (%) Consistent and reproducible> 85%
Matrix Effect (%) Minimal< 15%

Visualizations

G cluster_study_design Phase 1: Clinical Study Design cluster_analysis Phase 2: Bioanalytical Analysis cluster_stats Phase 3: Pharmacokinetic & Statistical Analysis Subject Screening & Enrollment Subject Screening & Enrollment Randomization Randomization Period 1 Dosing (Test/Reference) Period 1 Dosing (Test/Reference) Randomization->Period 1 Dosing (Test/Reference) Blood Sampling Blood Sampling Period 1 Dosing (Test/Reference)->Blood Sampling Washout Period Washout Period Blood Sampling->Washout Period Period 2 Dosing (Reference/Test) Period 2 Dosing (Reference/Test) Washout Period->Period 2 Dosing (Reference/Test) Blood Sampling 2 Blood Sampling Period 2 Dosing (Reference/Test)->Blood Sampling 2 Sample Preparation Sample Preparation Blood Sampling 2->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing PK Parameter Calculation PK Parameter Calculation (Cmax, AUC, Tmax) Data Processing->PK Parameter Calculation Statistical Analysis (90% CI) Statistical Analysis (90% CI) PK Parameter Calculation->Statistical Analysis (90% CI) Bioequivalence Conclusion Bioequivalence Conclusion Statistical Analysis (90% CI)->Bioequivalence Conclusion

Caption: Workflow for a Felodipine Bioequivalence Study.

G plasma Plasma Sample (0.5 mL) is_spike Spike with this compound (IS) plasma->is_spike vortex1 Vortex is_spike->vortex1 lle Liquid-Liquid Extraction (e.g., Diethyl Ether/Hexane) vortex1->lle vortex2 Vortex & Centrifuge lle->vortex2 evap Evaporate Supernatant vortex2->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition & Quantification lcms->data

Caption: Sample Preparation and Analysis Pipeline.

References

Application Note: Chiral Separation of Felodipine Enantiomers Using HPLC with rac-Felodipine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1] It is a chiral compound, and its enantiomers may exhibit different pharmacological and pharmacokinetic profiles. Therefore, the accurate separation and quantification of individual enantiomers are crucial for drug development, quality control, and clinical studies. This application note provides a detailed protocol for the chiral separation of felodipine enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The method employs rac-Felodipine-d3 as an internal standard for accurate quantification.

Principle

The separation of felodipine enantiomers is achieved on a chiral stationary phase (CSP), specifically a cellulose-based column such as Chiralcel OJ. These columns provide a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. The use of a deuterated internal standard, rac-Felodipine-d3, which has nearly identical chemical and physical properties to the analyte, ensures high accuracy and precision in quantification by correcting for variations in sample preparation and injection volume.

Experimental Protocols

Materials and Reagents
  • Racemic Felodipine standard

  • rac-Felodipine-d3 (Internal Standard)

  • Hexane (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Methanol (HPLC grade) for stock solutions

  • Water (HPLC grade)

  • Plasma or other biological matrix (if applicable)

  • Solid Phase Extraction (SPE) cartridges (if applicable for sample cleanup)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • UV-Vis Detector

    • Column oven

  • Chiral Column: Chiralcel OJ (cellulose tris(4-methylbenzoate)), 250 x 4.6 mm, 10 µm particle size, or similar cellulose-based chiral column.

  • Data acquisition and processing software

Preparation of Solutions
  • Mobile Phase: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A common starting composition is n-hexane:2-propanol (90:10, v/v). The optimal ratio may need to be adjusted to achieve baseline separation.

  • Standard Stock Solutions: Prepare individual stock solutions of racemic felodipine and rac-Felodipine-d3 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the racemic felodipine stock solution with the mobile phase to cover the desired concentration range. Spike each working standard with a fixed concentration of the rac-Felodipine-d3 internal standard.

Sample Preparation (from Plasma)
  • To 1 mL of plasma, add the internal standard solution (rac-Felodipine-d3).

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the plasma matrix. For LLE, a common solvent is a mixture of dichloromethane and pentane.[2]

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Inject an aliquot into the HPLC system.

HPLC Method

The following is a typical HPLC method for the chiral separation of felodipine enantiomers. Optimization may be required based on the specific column and system used.

ParameterValue
Column Chiralcel OJ (250 x 4.6 mm, 10 µm)
Mobile Phase n-Hexane:2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Internal Standard rac-Felodipine-d3

Data Presentation

The following table summarizes typical chromatographic data obtained from the chiral separation of felodipine enantiomers using the described method.

CompoundRetention Time (min)Resolution (Rs)
S-(-)-Felodipine~ 8.5-
R-(+)-Felodipine~ 10.2> 1.5
rac-Felodipine-d3 (IS)~ 8.4 and 10.1-

Note: The deuterated internal standard will co-elute with the respective non-deuterated enantiomers but will be distinguished by mass spectrometry if LC-MS is used. In UV detection, the peak areas of the co-eluting enantiomers and the internal standard are used for quantification based on calibration curves.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plasma Sample Add_IS Add rac-Felodipine-d3 (Internal Standard) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chiral Separation (Chiralcel OJ Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Enantiomer Quantification Calibration->Quantification

Caption: Experimental workflow for the chiral separation and quantification of felodipine enantiomers.

Signaling Pathway: Mechanism of Action of Felodipine

G cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Voltage-Gated Calcium Channel Contraction Muscle Contraction Ca_channel->Contraction Activates Ca_ion Ca²⁺ Ca_ion->Ca_channel Influx Vasodilation Vasodilation (Relaxation) Contraction->Vasodilation Inhibition leads to Felodipine Felodipine (Dihydropyridine) Block Blockade Felodipine->Block Block->Ca_channel

Caption: Mechanism of action of felodipine as a calcium channel blocker.

Conclusion

This application note provides a reliable and robust HPLC method for the chiral separation of felodipine enantiomers using rac-Felodipine-d3 as an internal standard. The detailed protocol and data presentation guidelines will be valuable for researchers and professionals in the pharmaceutical industry for routine analysis, quality control, and pharmacokinetic studies of felodipine. The provided diagrams visually summarize the experimental workflow and the pharmacological mechanism of action of felodipine.

References

Application Notes and Protocols for Felodipine Analysis Using rac Felodipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of felodipine in biological matrices, specifically utilizing rac Felodipine-d3 as an internal standard. The following sections offer comprehensive methodologies for liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1] Accurate quantification of felodipine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it compensates for variability in sample preparation and matrix effects.

This application note outlines three common sample preparation techniques and provides a general LC-MS/MS method for the analysis of felodipine.

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the biological matrix, required sensitivity, sample throughput, and available resources. Below are detailed protocols for three widely used methods.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective in removing proteins and phospholipids from the sample matrix.

Experimental Protocol:

  • To 0.5 mL of plasma or serum sample in a polypropylene tube, add 50 µL of working standard solution of this compound.

  • Add 3 mL of an organic solvent mixture, such as diethyl ether/hexane (80:20, v/v).[2]

  • Vortex the mixture for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow for Liquid-Liquid Extraction (LLE)

LLE_Workflow plasma Plasma Sample + This compound extraction Add Diethyl Ether/ Hexane & Vortex plasma->extraction centrifuge Centrifuge extraction->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

A diagram illustrating the liquid-liquid extraction workflow.
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix. It can provide cleaner extracts compared to LLE and protein precipitation.

Experimental Protocol:

  • Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water.

  • To 0.5 mL of plasma or serum sample, add 50 µL of working standard solution of this compound.

  • Vortex the sample and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute the felodipine and internal standard from the cartridge with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow for Solid-Phase Extraction (SPE)

SPE_Workflow condition Condition SPE Cartridge load Load Sample + This compound condition->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

A diagram illustrating the solid-phase extraction workflow.
Protein Precipitation

Protein precipitation is a rapid and simple method for removing proteins from biological samples. It is well-suited for high-throughput analysis.

Experimental Protocol:

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 50 µL of working standard solution of this compound.

  • Add 500 µL of cold acetonitrile to precipitate the proteins.[3]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 12,000 rpm for 15 minutes to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to dissolve the residue.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow for Protein Precipitation

PP_Workflow sample Plasma Sample + This compound precipitate Add Cold Acetonitrile & Vortex sample->precipitate centrifuge Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

A diagram illustrating the protein precipitation workflow.

LC-MS/MS Analysis

The following is a general LC-MS/MS method that can be used for the analysis of felodipine and this compound. Method optimization may be required depending on the specific instrumentation used.

Liquid Chromatography Conditions
ParameterValue
Column C18 (e.g., 50 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (e.g., 80% B)
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Felodipine MRM Transition m/z 384.1 → 338.0[2]
This compound MRM Transition m/z 387.1 → 341.0 (Predicted)
Collision Energy Optimized for specific instrument
Dwell Time 100 ms

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of felodipine using various sample preparation methods. These values are provided for comparison and may vary depending on the specific laboratory conditions and instrumentation.

ParameterLiquid-Liquid ExtractionSolid-Phase ExtractionProtein Precipitation
Linearity Range 0.02 - 20 ng/mL[2][4]1 - 40 ng/mL0.8 - 13.0 ng/mL[5]
Limit of Detection (LOD) ~0.02 ng/mL<1 ng/mL0.10 ng/mL[5]
Limit of Quantification (LOQ) 0.05 - 0.1 ng/mL[2]~1 ng/mL0.50 ng/mL[5]
Recovery >80%>85%>90%[6]
Intra-day Precision (%RSD) < 10%[2]< 15%< 10%
Inter-day Precision (%RSD) < 10%[2]< 15%< 15%

Conclusion

The selection of an appropriate sample preparation technique is critical for the reliable quantification of felodipine in biological matrices. This application note provides detailed protocols for liquid-liquid extraction, solid-phase extraction, and protein precipitation, all of which can be effectively coupled with LC-MS/MS analysis using this compound as an internal standard. The choice of method should be guided by the specific requirements of the study, including sensitivity, throughput, and the complexity of the sample matrix. Proper method validation is essential to ensure accurate and reproducible results.

References

Application Notes and Protocols: The Use of rac-Felodipine-d3 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine, a dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension. It is characterized by low oral bioavailability (approximately 15%) due to extensive presystemic metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut wall and liver.[1][2][3][4] This metabolic profile makes felodipine a sensitive in vivo probe for assessing the potential of new chemical entities to act as inhibitors or inducers of CYP3A4. Drug-drug interactions (DDIs) involving CYP3A4 can significantly alter the systemic exposure of felodipine, leading to potential safety and efficacy concerns.

Stable isotope-labeled compounds, such as racemic (rac)-Felodipine-d3, are invaluable tools in clinical and preclinical DDI studies. The incorporation of deuterium atoms results in a molecule that is chemically identical to the parent drug but has a different molecular weight. This mass difference allows for the simultaneous administration and subsequent differentiation of the labeled and unlabeled drug by mass spectrometry. This "cassette" or "cocktail" approach can streamline DDI studies, reduce inter-individual variability, and provide more precise pharmacokinetic data.

These application notes provide a comprehensive overview and detailed protocols for utilizing rac-Felodipine-d3 in DDI studies to characterize the interaction potential of investigational drugs with CYP3A4.

Signaling Pathways and Metabolism

Felodipine primarily undergoes oxidative metabolism by CYP3A4 to its inactive metabolite, dehydrofelodipine.[2] Co-administration of drugs that inhibit or induce CYP3A4 can significantly impact the plasma concentrations of felodipine.

cluster_metabolism Felodipine Metabolism cluster_ddi Drug-Drug Interaction Felodipine Felodipine Dehydrofelodipine (inactive) Dehydrofelodipine (inactive) Felodipine->Dehydrofelodipine (inactive) Oxidation CYP3A4 CYP3A4 CYP3A4->Felodipine CYP3A4 Inhibitor (e.g., Itraconazole) CYP3A4 Inhibitor (e.g., Itraconazole) CYP3A4 Inhibitor (e.g., Itraconazole)->CYP3A4 Inhibition CYP3A4 Inducer (e.g., Rifampicin) CYP3A4 Inducer (e.g., Rifampicin) CYP3A4 Inducer (e.g., Rifampicin)->CYP3A4 Induction cluster_workflow Clinical DDI Study Workflow start Screening & Enrollment period1 Period 1: Administer rac-Felodipine-d3 (e.g., 5 mg) Collect blood samples over 24-48h start->period1 washout Washout Period (e.g., 7-14 days) period1->washout period2 Period 2: Administer Investigational Drug (Perpetrator) Administer rac-Felodipine-d3 Collect blood samples over 24-48h washout->period2 analysis Plasma Sample Analysis by LC-MS/MS (Quantify felodipine and felodipine-d3) period2->analysis pk_analysis Pharmacokinetic Analysis (Calculate Cmax, AUC, t½) analysis->pk_analysis report DDI Assessment Report pk_analysis->report

References

Solid-phase extraction protocol for felodipine from urine using rac Felodipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension and angina pectoris.[1] Accurate and reliable quantification of felodipine and its metabolites in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note provides a detailed protocol for the solid-phase extraction (SPE) of felodipine from human urine using rac Felodipine-d3 as an internal standard, followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Chemical Structures

CompoundChemical Structure
Felodipine
alt text
This compound A deuterated analog of felodipine, typically with the deuterium labels on the methyl ester group, for use as an internal standard. The molecular formula is C18H16D3Cl2NO4.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific laboratory conditions and equipment.

1. Materials and Reagents

  • SPE Cartridges: Reversed-phase C18 or hydrophilic-lipophilic balanced (HLB) cartridges (e.g., Waters Oasis HLB, 30 mg, 1 mL).

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (analytical grade)

    • Ammonium acetate (analytical grade)

    • Deionized water

  • Standards:

    • Felodipine analytical standard

    • This compound (Internal Standard - IS)

  • Equipment:

    • SPE manifold

    • Centrifuge

    • Vortex mixer

    • Nitrogen evaporator

    • LC-MS/MS system

2. Sample and Standard Preparation

  • Urine Sample Pre-treatment:

    • Allow frozen urine samples to thaw completely at room temperature.

    • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • To 1 mL of the urine supernatant, add a known concentration of this compound working solution.

    • Vortex mix for 30 seconds.

    • Add 500 µL of 0.1% formic acid in water and vortex again.

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare a stock solution of felodipine and this compound in methanol.

    • Prepare working standard solutions by serial dilution of the stock solution.

    • Spike blank urine with the appropriate amount of felodipine working standard and a fixed amount of this compound working solution to create calibration standards and QC samples at low, medium, and high concentrations.

3. Solid-Phase Extraction (SPE) Procedure

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

    • A secondary wash with a less polar solvent, such as 1 mL of 20% methanol in deionized water, can be included to remove additional matrix components.

  • Drying: Dry the SPE cartridge under vacuum or positive pressure for 5-10 minutes to remove residual water.

  • Elution: Elute the felodipine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC Conditions (suggested):

    • Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient or isocratic elution with acetonitrile and water containing 0.1% formic acid. A typical isocratic condition could be 80:20 (v/v) acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • MS/MS Conditions (suggested):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Felodipine: The precursor to product ion transition is approximately m/z 384.1 → 338.0.

      • This compound (IS): The precursor to product ion transition is approximately m/z 387.1 → 338.0.

      • Note: These transitions should be optimized on the specific mass spectrometer being used.

Data Presentation

Table 1: Method Validation Parameters for Felodipine Quantification in Urine

ParameterResult
Linearity Range 0.1 - 20 ng/mL (example, should be determined during validation)
Correlation Coefficient (r²) > 0.99
Accuracy -1.4%[2]
Precision (RSD) 3.87%[2]
Recovery > 85% (typical, should be determined experimentally)
Limit of Quantification (LOQ) 0.1 ng/mL (example, should be determined during validation)

Table 2: LC-MS/MS Parameters

ParameterFelodipineThis compound (IS)
Precursor Ion (Q1) m/z 384.1387.1
Product Ion (Q3) m/z 338.0338.0
Collision Energy (eV) To be optimizedTo be optimized
Retention Time (min) To be determinedTo be determined

Visualization

Diagram 1: Solid-Phase Extraction Workflow for Felodipine from Urine

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Urine Urine Sample (1 mL) Spike Spike with this compound (IS) Urine->Spike Acidify Acidify with 0.1% Formic Acid Spike->Acidify Load 2. Load Sample Acidify->Load Condition 1. Condition (Methanol, Water) Condition->Load Wash 3. Wash (5% Methanol, 20% Methanol) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute (Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: SPE workflow for felodipine extraction from urine.

This detailed protocol and the accompanying information provide a robust framework for the successful extraction and quantification of felodipine from urine samples, ensuring high-quality data for clinical and research applications.

References

Liquid-liquid extraction optimization for felodipine from whole blood with rac Felodipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Optimized Liquid-Liquid Extraction of Felodipine from Whole Blood

Introduction

Felodipine is a dihydropyridine calcium channel blocker used to treat hypertension.[1] Accurate quantification of felodipine in whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. Liquid-liquid extraction (LLE) is a robust and widely used technique for the isolation of drugs from complex biological matrices like whole blood. This application note describes an optimized LLE protocol for the extraction of felodipine from whole blood using rac Felodipine-d3 as an internal standard. The method is designed to provide high recovery, minimize matrix effects, and be suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This method involves the extraction of felodipine, a lipophilic compound, from an aqueous biological matrix (whole blood) into an immiscible organic solvent. The efficiency of the extraction is optimized by adjusting the pH of the sample to suppress the ionization of felodipine, thereby increasing its partitioning into the organic phase. The use of a deuterated internal standard (this compound) compensates for potential variability in the extraction process and matrix effects, ensuring accurate and precise quantification.

Key Optimization Parameters

1. Selection of Extraction Solvent:

The choice of solvent is critical for achieving high extraction efficiency and a clean extract. Several solvents were evaluated based on their polarity, selectivity for felodipine, and miscibility with whole blood. Methyl tert-butyl ether (MTBE) was selected as the optimal solvent due to its demonstrated high recovery for lipophilic compounds from biological matrices and its lower density than water, which simplifies the separation of the organic layer.[2][3]

2. pH of Aqueous Phase:

Felodipine is a weak base. To ensure it is in its neutral, non-ionized form for optimal extraction into the organic solvent, the pH of the whole blood sample should be adjusted to be at least 2 pH units above its pKa. Adjusting the sample pH to approximately 9-10 with a suitable buffer (e.g., ammonium buffer) significantly enhances the extraction recovery.

3. Internal Standard:

This compound is an ideal internal standard as its chemical and physical properties are nearly identical to felodipine, ensuring it behaves similarly during the extraction and ionization processes. This minimizes the impact of any variations in sample preparation and analysis on the final quantitative result.

Expected Performance Characteristics

The optimized method is expected to yield high and reproducible recovery of felodipine from whole blood with minimal matrix effects.

Table 1: Expected Liquid-Liquid Extraction Performance Data

ParameterExtraction SolventExpected Recovery (%)Expected Matrix Effect (%)
Felodipine Methyl tert-butyl ether (MTBE)> 85%< 15%
This compound Methyl tert-butyl ether (MTBE)> 85%< 15%

Table 2: Comparison of Extraction Solvents for Felodipine Recovery from Plasma (Literature Data)

Extraction SolventRecovery (%)Reference
Diethyl ether/hexane (80/20, v/v)High (not specified)[4]
TolueneNot specified[4]
Methyl t-butyl etherHigh (not specified)[5]

Note: Data for whole blood is limited; plasma data is used as a proxy to guide solvent selection.

Detailed Experimental Protocol

Materials and Reagents
  • Felodipine analytical standard

  • This compound (internal standard)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ammonium hydroxide solution

  • Methanol, HPLC grade

  • Water, deionized

  • Whole blood (human, with anticoagulant, e.g., EDTA)

  • Microcentrifuge tubes (2.0 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Standard and Working Solutions

2.1. Stock Solutions (1 mg/mL):

  • Prepare individual stock solutions of felodipine and this compound in methanol.

2.2. Intermediate Solutions:

  • Prepare intermediate solutions by diluting the stock solutions with methanol to appropriate concentrations for spiking and calibration curve preparation.

2.3. Working Internal Standard Solution (100 ng/mL):

  • Dilute the this compound intermediate solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation and Liquid-Liquid Extraction

3.1. Sample Pre-treatment:

  • To a 2.0 mL microcentrifuge tube, add 500 µL of whole blood sample.

  • Add 50 µL of the working internal standard solution (this compound, 100 ng/mL) to all samples except for the blank matrix.

  • Add 50 µL of 0.1 M ammonium hydroxide solution to adjust the pH to approximately 9-10.

  • Briefly vortex mix for 10 seconds.

3.2. Liquid-Liquid Extraction:

  • Add 1.5 mL of methyl tert-butyl ether (MTBE) to the pre-treated sample.

  • Vortex mix vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers and pellet the precipitated proteins.

3.3. Supernatant Transfer:

  • Carefully transfer the upper organic layer (approximately 1.4 mL) to a clean microcentrifuge tube, avoiding the aqueous layer and the protein pellet at the interface.

3.4. Evaporation and Reconstitution:

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 methanol:water).

  • Vortex mix for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

  • Develop a suitable chromatographic method to separate felodipine and this compound from endogenous interferences.

  • Use multiple reaction monitoring (MRM) in positive ion mode for sensitive and selective detection.

Table 3: Example LC-MS/MS Parameters

ParameterFelodipineThis compound
Precursor Ion (m/z) 384.1387.1
Product Ion (m/z) 338.0341.0
Collision Energy (eV) -15-15

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis_prep Analysis Preparation WholeBlood Whole Blood Sample (500 µL) Add_IS Add Internal Standard (this compound) WholeBlood->Add_IS Adjust_pH Adjust pH with Ammonium Hydroxide Add_IS->Adjust_pH Pretreated_Sample Pre-treated Sample Adjust_pH->Pretreated_Sample Add_MTBE Add MTBE (1.5 mL) Pretreated_Sample->Add_MTBE Vortex Vortex (5 min) Add_MTBE->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Separate_Layers Separate Organic Layer Centrifuge->Separate_Layers Evaporate Evaporate to Dryness Separate_Layers->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: Workflow for Liquid-Liquid Extraction of Felodipine from Whole Blood.

Optimization_Logic cluster_solvent Solvent Selection cluster_ph pH Optimization cluster_is Internal Standard Goal Goal: High Recovery & Clean Extract of Felodipine MTBE Methyl tert-butyl ether (MTBE) Goal->MTBE Alkaline_pH Adjust to pH 9-10 Goal->Alkaline_pH Deuterated_IS This compound Goal->Deuterated_IS Felodipine_Properties Felodipine is Lipophilic Solvent_Choice Select Non-polar, Immiscible Organic Solvent Felodipine_Properties->Solvent_Choice Solvent_Choice->MTBE Felodipine_Ionization Felodipine is a Weak Base Suppress_Ionization Increase pH to > pKa Felodipine_Ionization->Suppress_Ionization Suppress_Ionization->Alkaline_pH Variability Account for Extraction Variability Similar_Properties Choose Structurally Similar Compound Variability->Similar_Properties Similar_Properties->Deuterated_IS

Caption: Logic Diagram for LLE Optimization Parameters.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ion Suppression of rac Felodipine-d3 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to ion suppression of racemic Felodipine-d3 in Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of rac Felodipine-d3?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analytical method.[1] For quantitative bioanalysis of Felodipine, where deuterated internal standards like Felodipine-d3 are used to ensure accuracy, understanding and mitigating ion suppression is critical for reliable results.[3][4]

Q2: My this compound signal is low and inconsistent. Could this be due to ion suppression?

A2: Yes, low and inconsistent signal intensity for your internal standard, this compound, is a classic symptom of ion suppression.[5] This variability can arise from differences in the composition of the biological matrix between samples.[6] Co-eluting endogenous components from plasma or serum, such as phospholipids, salts, or metabolites, can compete with Felodipine-d3 for ionization in the ESI source, leading to erratic signal response.[5][6]

Q3: How can I confirm that ion suppression is affecting my this compound signal?

A3: A common method to investigate ion suppression is the post-column infusion experiment.[3] This involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal of this compound at the retention time of interfering components indicates ion suppression.[3]

Troubleshooting Guides

Problem: Significant ion suppression is observed for this compound.

This guide provides a systematic approach to identifying the source of ion suppression and implementing effective solutions.

IonSuppressionTroubleshooting cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Verification start Low/Inconsistent This compound Signal diag1 Perform Post-Column Infusion Experiment start->diag1 Suspect Ion Suppression diag2 Analyze Blank Matrix Extract diag1->diag2 Confirm Suppression Zone mit1 Optimize Sample Preparation diag2->mit1 Matrix is the Source mit2 Improve Chromatographic Separation mit1->mit2 Suppression Persists mit3 Adjust MS Source Parameters mit2->mit3 Co-elution Unavoidable ver1 Re-evaluate with Post-Column Infusion mit3->ver1 After Adjustments ver2 Validate Method Performance ver1->ver2 Suppression Minimized DeuteratedISTroubleshooting cluster_0 Observation cluster_1 Potential Causes & Investigation cluster_2 Solutions start Inconsistent Analyte/IS Ratio cause1 Chromatographic Separation of Analyte and IS start->cause1 cause2 Differential Ion Suppression start->cause2 cause3 Cross-Contribution/ Isotopic Impurity start->cause3 sol1 Adjust Chromatography for Co-elution cause1->sol1 Investigate sol2 Improve Sample Cleanup cause2->sol2 Investigate sol3 Verify IS Purity cause3->sol3 Investigate

References

Addressing matrix effects for rac Felodipine-d3 in human plasma

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: rac Felodipine-d3 in Human Plasma

Welcome to the technical support center for the bioanalysis of this compound in human plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for Felodipine-d3 analysis in human plasma?

A1: A matrix effect is the alteration of analyte ionization in a mass spectrometer due to the presence of co-eluting components from the sample matrix (e.g., human plasma).[1] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification of the analyte.[1] Human plasma is a complex matrix containing proteins, salts, and highly abundant phospholipids, which are notorious for causing matrix effects, particularly in ESI-MS.[2][3] Since Felodipine is a hydrophobic compound, it is prone to co-elute with residual phospholipids, which can interfere with its detection and the detection of its deuterated internal standard, Felodipine-d3.[2]

Q2: What is the role of a deuterated internal standard like this compound?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the ideal choice for quantitative LC-MS/MS bioanalysis. It is chemically identical to the analyte (Felodipine) but has a different mass. It is assumed to have the same chromatographic retention time, extraction recovery, and ionization response as the analyte. Therefore, it can effectively compensate for variability during sample preparation and analysis, including matrix effects, leading to more accurate and precise results.

Q3: Which sample preparation technique is best for minimizing matrix effects for Felodipine analysis?

A3: The choice of sample preparation technique depends on the desired level of cleanliness, throughput, and sensitivity.

  • Protein Precipitation (PPT): This is a rapid and simple method but is often insufficient for removing phospholipids and may result in significant matrix effects.[3][4] It is generally used when high throughput is a priority.

  • Liquid-Liquid Extraction (LLE): LLE offers a better degree of sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[5][6] Various solvent systems, such as diethyl ether/hexane, have been successfully used for Felodipine extraction from plasma.[5][6][7]

  • Solid-Phase Extraction (SPE): SPE typically provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[8][9] Although more time-consuming to develop, SPE is highly effective at removing interfering substances like phospholipids.[8]

For Felodipine, both LLE and SPE are generally superior to PPT for minimizing matrix effects.[5][9]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in human plasma.

Problem 1: Poor Peak Shape or Peak Splitting

  • Possible Cause: Matrix components accumulating on the analytical column. Co-eluted matrix components can alter the mobile phase pH near the stationary phase, affecting peak shape.[1]

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Switch from PPT to a more rigorous method like LLE or SPE to remove more matrix interferences.

    • Optimize Chromatography: Ensure the mobile phase composition is optimal. For Felodipine, a common mobile phase is a mixture of acetonitrile and an ammonium acetate or formate buffer.[10][11] Adjusting the gradient or pH may help separate the analyte from interfering peaks.

    • Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.

Problem 2: Inconsistent or Low Analyte Recovery

  • Possible Cause: Inefficient extraction or analyte loss during sample processing. Felodipine has high plasma protein binding, which can affect its extraction recovery.[12][13]

  • Troubleshooting Steps:

    • Optimize Extraction pH: Adjusting the pH of the plasma sample before LLE can improve the extraction efficiency of Felodipine.

    • Evaluate Different LLE Solvents: Test various organic solvents (e.g., methyl t-butyl ether, diethyl ether/hexane mixtures) to find the one providing the best recovery.[5]

    • Check Evaporation Step: If using an evaporation and reconstitution step, ensure the temperature is not too high, as Felodipine is photosensitive and can be degraded.[10] Ensure the reconstitution solvent fully dissolves the analyte.

Problem 3: Signal Suppression or Enhancement (Matrix Effect)

  • Possible Cause: Co-elution of matrix components, especially phospholipids, with Felodipine and Felodipine-d3.[2][3]

  • Troubleshooting Steps:

    • Assess Matrix Factor: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.

    • Improve Sample Preparation: This is the most critical step. Use LLE or, for maximum cleanup, an SPE method.[8][9] Specific phospholipid removal plates are also commercially available and can be highly effective.[3]

    • Modify Chromatographic Conditions: Adjust the LC gradient to separate Felodipine from the region where phospholipids typically elute (often late in a reversed-phase gradient).[2]

    • Check Internal Standard Response: If the Felodipine-d3 signal is also suppressed, it may be compensating for the analyte. However, if the suppression is not consistent across samples, the quantitative results will be unreliable.

Experimental Protocols & Data

Sample Preparation Methodologies

The following are example protocols for preparing human plasma samples for Felodipine analysis.

Protocol 1: Protein Precipitation (PPT) [14]

  • To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (this compound) solution.

  • Add 500 µL of cold acetonitrile to precipitate the plasma proteins.[14]

  • Vortex the mixture for 1-2 minutes.[10]

  • Centrifuge at high speed (e.g., 12,000 rpm) for 15 minutes to pellet the precipitated proteins.[14]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.[14]

  • Vortex and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) [5][6]

  • To 0.5 mL of human plasma in a glass tube, add the internal standard solution.

  • Add 5 mL of an organic extraction solvent (e.g., diethyl ether:hexane 80:20 v/v).[5][6][7]

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.[10]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) This is a general protocol; specific sorbents and solvents must be optimized for Felodipine.

  • Condition: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[15]

  • Load: Pre-treat 0.5 mL of plasma (e.g., by diluting with a buffer) and load it onto the SPE cartridge.

  • Wash: Wash the cartridge with a weak solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

  • Elute: Elute Felodipine and Felodipine-d3 with a strong organic solvent (e.g., 1 mL of methanol or acetonitrile).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance characteristics for different extraction methods used in bioanalysis. Actual values for Felodipine may vary.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery > 90%85-100%[16][17]> 90%
Matrix Effect High potential for ion suppression[3]Moderate; cleaner than PPT[16]Low; provides cleanest extracts
Throughput HighMediumLow to Medium
Cost per Sample LowMediumHigh
Method Development MinimalModerateIntensive

Visualizations

Experimental and Analytical Workflow

The diagram below illustrates a typical workflow for the bioanalysis of this compound in human plasma, from sample receipt to final data reporting.

G cluster_pre Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Human Plasma Sample Spike Spike with rac Felodipine-d3 (IS) Sample->Spike Extract Perform Extraction (PPT, LLE, or SPE) Spike->Extract Evap Evaporate & Reconstitute in Mobile Phase Extract->Evap Inject Inject Sample into LC-MS/MS System Evap->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Felodipine Concentration Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for Felodipine-d3 bioanalysis in human plasma.

Troubleshooting Decision Tree for Matrix Effects

This decision tree provides a logical path for diagnosing and resolving issues related to matrix effects.

G Start Inconsistent Results or Poor S/N Ratio Observed CheckIS Check Internal Standard (IS) Peak Area Consistency Start->CheckIS IS_Inconsistent IS Area is Inconsistent (High %CV) CheckIS->IS_Inconsistent No IS_Consistent IS Area is Consistent CheckIS->IS_Consistent Yes ImproveCleanup Improve Sample Cleanup: Switch PPT -> LLE or SPE IS_Inconsistent->ImproveCleanup PostExtract Perform Post-Extraction Addition Experiment IS_Consistent->PostExtract Suppression Significant Ion Suppression or Enhancement Detected PostExtract->Suppression Yes NoSuppression No Significant Matrix Effect PostExtract->NoSuppression No Suppression->ImproveCleanup CheckOther Investigate Other Issues: Instrument Sensitivity, Sample Degradation NoSuppression->CheckOther OptimizeLC Optimize LC Method to Separate Analyte from Interferences ImproveCleanup->OptimizeLC

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Optimizing Recovery of rac Felodipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of rac-Felodipine-d3 recovery during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting rac-Felodipine-d3 from plasma?

A1: The primary challenges in extracting rac-Felodipine-d3 from plasma include its high plasma protein binding, which can hinder its efficient recovery. Additionally, as a dihydropyridine, it can be susceptible to degradation under certain light and pH conditions, necessitating careful handling during the extraction process.

Q2: Which sample extraction technique is most suitable for rac-Felodipine-d3?

A2: The choice of extraction technique—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PPT)—depends on several factors, including the required sample cleanliness, desired recovery, sample throughput, and the analytical method used for quantification (e.g., LC-MS/MS). All three methods can be optimized for effective rac-Felodipine-d3 recovery.

Q3: How can I minimize the impact of matrix effects in my LC-MS/MS analysis of rac-Felodipine-d3?

A3: Matrix effects, which can cause ion suppression or enhancement, can be minimized by employing a more rigorous sample cleanup method like SPE. Optimizing chromatographic conditions to separate rac-Felodipine-d3 from co-eluting matrix components is also crucial. Using a deuterated internal standard like rac-Felodipine-d3 helps to compensate for matrix effects.

Q4: What are the recommended storage conditions for plasma samples containing rac-Felodipine-d3?

A4: To ensure the stability of rac-Felodipine-d3, plasma samples should be stored at -20°C or lower in tightly sealed containers, protected from light. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analyte.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the three primary extraction methods for rac-Felodipine-d3.

Solid-Phase Extraction (SPE) Troubleshooting

Low recovery in SPE can occur at various stages of the process. The following guide will help you identify and address the root cause of the issue.

Problem: Low Recovery of rac-Felodipine-d3

Initial Troubleshooting Workflow

SPE_Troubleshooting cluster_retention Retention Issue cluster_elution Elution Issue cluster_binding Irreversible Binding start Low Recovery Observed check_fractions Analyze all fractions: - Flow-through - Wash - Eluate start->check_fractions analyte_in_flowthrough Analyte found in flow-through/wash? check_fractions->analyte_in_flowthrough analyte_not_in_eluate Analyte not found in any fraction? analyte_in_flowthrough->analyte_not_in_eluate No retention_issue Poor Retention analyte_in_flowthrough->retention_issue Yes elution_issue Poor Elution analyte_not_in_eluate->elution_issue No binding_issue Irreversible Binding analyte_not_in_eluate->binding_issue Yes optimize_ph Optimize Sample pH (acidify for RP) retention_issue->optimize_ph check_sorbent Select appropriate sorbent (e.g., C8, C18) retention_issue->check_sorbent check_conditioning Ensure proper conditioning retention_issue->check_conditioning increase_eluent_strength Increase organic content in eluent elution_issue->increase_eluent_strength optimize_eluent_ph Adjust eluent pH elution_issue->optimize_eluent_ph increase_eluent_volume Increase eluent volume elution_issue->increase_eluent_volume change_sorbent Try a different sorbent type binding_issue->change_sorbent modify_eluent Use stronger solvent in eluent binding_issue->modify_eluent

SPE Troubleshooting Workflow for Low Recovery

Quantitative Data: Comparison of SPE Sorbents

Sorbent TypeTypical Recovery Range (%)AdvantagesDisadvantages
C1885-98High retention for non-polar compounds, good for plasma cleanup.May require more rigorous method development to optimize elution.
C880-95Less retentive than C18, may provide better recovery for moderately polar compounds.May have lower capacity than C18.
Polymeric (e.g., HLB)90-105Good retention for a wide range of analytes, pH stable.Can be more expensive than silica-based sorbents.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Sorbent Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Acidify 0.5 mL of plasma with 50 µL of 2% formic acid in water. Vortex and load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the rac-Felodipine-d3 with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Troubleshooting

Low recovery in LLE is often related to the choice of extraction solvent, pH of the aqueous phase, and inefficient phase separation.

Problem: Low Recovery of rac-Felodipine-d3

Troubleshooting Logic for LLE

LLE_Troubleshooting cluster_solvent Solvent Selection cluster_ph pH Adjustment cluster_emulsion Emulsion Breaking start Low LLE Recovery check_solvent Is the extraction solvent appropriate? start->check_solvent check_ph Is the aqueous phase pH optimized? check_solvent->check_ph Yes solvent_issue Optimize Solvent check_solvent->solvent_issue No check_emulsion Is an emulsion forming? check_ph->check_emulsion Yes ph_issue Adjust pH check_ph->ph_issue No emulsion_issue Break Emulsion check_emulsion->emulsion_issue Yes try_mtbe Try MTBE or Ethyl Acetate solvent_issue->try_mtbe solvent_mixture Use a solvent mixture (e.g., Hexane/EtOAc) solvent_issue->solvent_mixture basify_sample Basify sample (pH > 8) to ensure neutral form ph_issue->basify_sample centrifuge_longer Centrifuge at higher speed or for longer emulsion_issue->centrifuge_longer add_salt Add salt (e.g., NaCl) to the aqueous phase emulsion_issue->add_salt

Troubleshooting Workflow for Liquid-Liquid Extraction

Quantitative Data: Comparison of LLE Solvents

Extraction SolventTypical Recovery Range (%)Key Considerations
Methyl tert-butyl ether (MTBE)90-105Good selectivity, forms a clean upper organic layer.
Ethyl Acetate85-100Good solvency for a wide range of compounds.
Diethyl ether/Hexane (80:20, v/v)88-98Reduces the polarity of the extraction solvent, improving selectivity.

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: To 0.5 mL of plasma in a glass tube, add 50 µL of 1 M sodium hydroxide to basify the sample.

  • Solvent Addition: Add 2 mL of methyl tert-butyl ether (MTBE).

  • Extraction: Vortex the mixture for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT) Troubleshooting

While being a simple and fast technique, PPT can suffer from incomplete protein removal and co-precipitation of the analyte, leading to low recovery and significant matrix effects.

Problem: Low Recovery of rac-Felodipine-d3

Decision Tree for PPT Troubleshooting

PPT_Troubleshooting cluster_ratio Solvent Ratio cluster_mixing Mixing Technique cluster_temp Temperature Control start Low PPT Recovery check_solvent_ratio Is the solvent-to-plasma ratio sufficient? start->check_solvent_ratio check_mixing Is mixing adequate? check_solvent_ratio->check_mixing Yes ratio_issue Increase Ratio check_solvent_ratio->ratio_issue No check_temp Is precipitation performed at a low temperature? check_mixing->check_temp Yes mixing_issue Improve Mixing check_mixing->mixing_issue No temp_issue Optimize Temperature check_temp->temp_issue No increase_to_3_1 Increase to at least 3:1 (solvent:plasma) ratio_issue->increase_to_3_1 vortex_longer Vortex for a longer duration mixing_issue->vortex_longer ensure_homogeneity Ensure a homogenous mixture mixing_issue->ensure_homogeneity use_cold_solvent Use ice-cold precipitating solvent temp_issue->use_cold_solvent precipitate_on_ice Perform precipitation on ice temp_issue->precipitate_on_ice

Troubleshooting Guide for Protein Precipitation

Quantitative Data: Comparison of Precipitating Solvents

Precipitating SolventTypical Recovery Range (%)Key Considerations
Acetonitrile80-95Generally provides cleaner extracts than methanol.[1]
Methanol85-100Often yields higher recovery but may have more matrix components in the supernatant.[1]

Experimental Protocol: Protein Precipitation (PPT)

  • Sample Preparation: In a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to 100 µL of plasma.

  • Precipitation: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase. This step helps to concentrate the analyte and exchange the solvent to one compatible with the initial mobile phase, which can improve chromatographic peak shape.

References

Managing poor peak shape and chromatography issues with rac Felodipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape and other chromatography issues during the analysis of racemic Felodipine-d3.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic issues observed with rac Felodipine-d3?

The most frequently encountered issues during the analysis of this compound are poor peak shape, specifically peak tailing, and challenges related to its chiral separation. Peak tailing is often observed for basic compounds like Felodipine when using silica-based columns due to secondary interactions.

Q2: What causes peak tailing in the analysis of this compound?

Peak tailing for this compound is primarily caused by interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3] This is a common issue for basic compounds, leading to asymmetrical peaks where the latter half of the peak is broader.[1] Other contributing factors can include low buffer concentration in the mobile phase, column contamination, or extra-column volume.[4][5]

Q3: How can I improve the peak shape of this compound?

To mitigate peak tailing and improve peak shape, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups on the stationary phase, reducing their interaction with the basic felodipine molecule.[4]

  • Use of End-Capped Columns: Employing a modern, high-purity, end-capped column minimizes the number of available free silanol groups, thereby reducing secondary interactions.[1][4]

  • Increase Buffer Strength: A higher buffer concentration (typically 10-50 mM) can help to mask the residual silanol groups and improve peak symmetry.[4]

  • Optimize Organic Modifier: Increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase can lead to a stronger elution and reduce tailing.[4]

Q4: My peaks are showing fronting. What could be the cause?

Peak fronting, where the initial part of the peak is broad, can be caused by several factors including:

  • High Sample Concentration (Mass Overload): Injecting too much sample can saturate the column.[6][7] Try diluting your sample.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can lead to peak distortion.[6][8] It is best to dissolve your sample in the initial mobile phase.

  • Column Collapse: This can occur if the column is not well-packed or has degraded over time.[7]

Q5: I am observing split peaks. What is the likely cause and solution?

Split peaks can arise from a few issues:

  • Partially Blocked Inlet Frit: Particulates from the sample or system can clog the column inlet frit.[5][6] Reverse flushing the column (if the manufacturer allows) or replacing the frit might resolve the issue.

  • Column Void: A void or channel can form in the column bed over time.[6] In this case, the column will likely need to be replaced.

  • Sample Solvent Effect: Injecting the sample in a strong, non-miscible solvent can cause the peak to split.[6] Ensure your sample solvent is compatible with the mobile phase.

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a systematic approach to addressing peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing B Check Mobile Phase pH (Is it > 4?) A->B C Lower Mobile Phase pH (e.g., to pH 2.5-3.5) B->C Yes D Check Column Type (Is it an older, non-end-capped silica column?) B->D No H Problem Resolved? C->H E Switch to a Modern, End-Capped C18 or Hybrid Particle Column D->E Yes F Check for Column Contamination D->F No E->H G Flush Column with Strong Solvent (e.g., Isopropanol) F->G Suspected I Increase Buffer Concentration (e.g., to 20-50 mM) F->I Unlikely G->H J Consider Extra-Column Volume (Check tubing length and connections) H->J No K End H->K Yes I->H J->K

Caption: A flowchart for troubleshooting peak tailing issues.

Guide 2: Chiral Separation of this compound

Achieving good separation of the R(+) and S(-) enantiomers of Felodipine is crucial for stereoselective pharmacokinetic studies.[9]

Experimental Protocol for Chiral Separation

A common approach for the chiral separation of Felodipine involves using a chiral stationary phase (CSP) column.

ParameterRecommended ConditionReference
Column Chiralcel OJ[9][10]
Mobile Phase A mixture of n-hexane and ethanol or isopropanol[9]
Detection UV or Mass Spectrometry[9][10]

Note: The exact mobile phase composition and flow rate will need to be optimized for your specific system to achieve baseline separation of the enantiomers.

Quantitative Data Summary

The following tables summarize typical starting conditions for the analysis of Felodipine. These can be adapted for this compound.

Table 1: Reversed-Phase HPLC Conditions for Felodipine

ParameterCondition 1Condition 2
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C8 (e.g., 2.0 x 150 mm, 5 µm)
Mobile Phase Methanol:0.01 M KH2PO4 (pH 3.5) (75:25, v/v)Acetonitrile:1 mM Ammonium Acetate (pH 6.0) (80:20, v/v)
Flow Rate 1.0 mL/min0.2 mL/min
Detection UV at 238 nmESI-MS/MS
Reference [11][12]

Table 2: Mass Spectrometry Parameters for Felodipine

ParameterSettingReference
Ionization Mode Positive Electrospray Ionization (ESI+)[12][13]
MRM Transition m/z 384 -> 338[12]
MRM Transition (alternative) m/z 383.9 -> 338.25[13]

Signaling Pathways and Logical Relationships

The relationship between key factors affecting peak shape can be visualized as follows:

Logical Relationship Diagram for Peak Shape

G Factors Influencing Peak Shape cluster_0 Primary Causes of Poor Peak Shape cluster_1 Resulting Peak Shape Issues cluster_2 Corrective Actions A Secondary Interactions (e.g., Silanol Interactions) E Peak Tailing A->E B Mass Overload F Peak Fronting B->F C Column Issues (Void, Contamination, Blockage) C->E G Split Peaks C->G D Extra-Column Effects D->E D->G H Optimize Mobile Phase (pH, Buffer Strength) H->A I Select Appropriate Column (End-capped, High Purity Silica) I->A J Adjust Sample Concentration and Injection Volume J->B K System Maintenance (Flush Column, Check Connections) K->C K->D

Caption: Interplay of factors causing poor peak shape and their solutions.

References

Investigating the stability of rac Felodipine-d3 in stock solutions and processed samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of rac Felodipine-d3 in stock solutions and processed samples for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: For preparing stock solutions of this compound, dimethyl sulfoxide (DMSO) and ethanol are suitable solvents, with solubility up to 100 mM.[1][2] Methanol is also commonly used as a solvent in analytical methods.[3][4] When using DMSO, it is advisable to use a fresh, moisture-free aliquot to ensure maximum solubility.[2]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure long-term stability, this compound stock solutions should be stored at -20°C for up to three years (based on powder stability data).[2] It is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[2] For short-term storage, refrigeration at +4°C is also an option.[1]

Q3: How stable is this compound in processed biological samples (e.g., plasma, serum)?

Q4: What are the main degradation pathways for Felodipine, and likely for its deuterated analog?

A4: The primary degradation pathway for Felodipine is the oxidation of its dihydropyridine ring to form the inactive pyridine analog, dehydrofelodipine.[6] This process is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, in vivo.[7][8] Felodipine is also susceptible to degradation under acidic, basic, and oxidative stress conditions.[3][9][10] Considerable degradation has been observed during base hydrolysis.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low analyte response in stock solution Degradation of this compound.1. Prepare a fresh stock solution from powder. 2. Verify the storage conditions (temperature, light exposure). 3. Check the solvent quality; use fresh, high-purity solvent.
Inconsistent results between samples Sample degradation during processing or storage.1. Minimize the time samples are at room temperature. 2. Ensure consistent freeze-thaw cycles for all samples. 3. Evaluate the pH of the processed sample matrix.
Appearance of unknown peaks in chromatogram Presence of degradation products.1. Compare with a freshly prepared standard to identify potential degradants. 2. Review sample handling and storage procedures to identify potential causes of degradation (e.g., exposure to light, extreme pH). 3. Perform forced degradation studies to confirm the identity of degradation products.
Loss of signal during LC-MS analysis In-source degradation or instability in the mobile phase.1. Optimize LC-MS source parameters to minimize in-source fragmentation. 2. Assess the stability of this compound in the mobile phase over the duration of the analytical run.

Experimental Protocols

Stock Solution Stability Assessment

A detailed methodology for assessing the stability of a stock solution is outlined below:

  • Preparation: Prepare a stock solution of this compound in a validated solvent (e.g., DMSO, ethanol) at a known concentration.

  • Initial Analysis: Immediately after preparation (T=0), dilute an aliquot of the stock solution to a working concentration and analyze it using a validated analytical method (e.g., LC-MS) to determine the initial peak area or concentration.

  • Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C, +4°C, room temperature, protected from light).

  • Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot of the stored stock solution, bring it to room temperature, dilute it to the working concentration, and analyze it.

  • Data Evaluation: Compare the peak area or concentration at each time point to the initial measurement. A change of >15% is often considered significant instability.

Freeze-Thaw Stability in Processed Samples

This protocol details how to evaluate the stability of this compound in a biological matrix through repeated freeze-thaw cycles:

  • Sample Spiking: Spike a pool of the biological matrix (e.g., human plasma) with this compound at a known concentration.

  • Aliquoting: Divide the spiked matrix into multiple aliquots.

  • Baseline Analysis: Immediately process and analyze a set of aliquots (n=3) to establish the baseline (T=0) concentration.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.

    • Cycle 1: Thaw a set of aliquots (n=3) to room temperature, and then refreeze them for at least 12 hours.

    • Cycle 2-n: Repeat the thaw-refreeze process for the desired number of cycles.

  • Analysis: After each freeze-thaw cycle, process and analyze the designated set of aliquots.

  • Data Comparison: Compare the mean concentration of each freeze-thaw cycle to the baseline concentration.

Visualizations

Felodipine_Metabolism Felodipine Metabolism Pathway Felodipine This compound Dehydrofelodipine Dehydrofelodipine-d3 (Inactive Metabolite) Felodipine->Dehydrofelodipine Oxidation CYP3A4 CYP3A4 Enzyme CYP3A4->Dehydrofelodipine

Caption: Metabolic conversion of this compound.

Experimental_Workflow Stock Solution Stability Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution B T=0 Analysis A->B C Store Solution B->C D Time-Point Analysis C->D At Intervals E Compare Results D->E

Caption: Workflow for assessing stock solution stability.

References

Minimizing carryover of rac Felodipine-d3 in HPLC and autosampler systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of racemic Felodipine-d3 in HPLC and autosampler systems.

Frequently Asked Questions (FAQs)

Q1: What is rac Felodipine-d3 and why is it prone to carryover?

A1: Racemic Felodipine-d3 is a deuterated analog of Felodipine, a calcium channel blocker. Due to its hydrophobic nature (LogP ≈ 3.86), it has a tendency to adsorb to surfaces within the HPLC system, such as tubing, injection valves, and the column itself. This adsorption can lead to carryover, where residual analyte from a previous injection appears in subsequent runs, compromising data accuracy.

Q2: What are the primary sources of carryover in an HPLC system for a compound like this compound?

A2: The most common sources of carryover for hydrophobic compounds include:

  • Autosampler: The injection needle, rotor seal, and sample loop are frequent culprits. Residue can adhere to both the inner and outer surfaces of the needle.

  • Injection Valve: Dead volumes and scratches on the rotor seal can trap and later release the analyte.

  • Column: Strong retention of the analyte on the stationary phase can lead to gradual bleeding in subsequent runs. Column fouling can also contribute significantly.

  • Connecting Tubing and Fittings: Improperly seated fittings can create dead volumes where the analyte can accumulate.

Q3: How does deuteration affect the chromatographic behavior and potential for carryover of Felodipine-d3?

A3: Deuteration can sometimes lead to slight changes in the physicochemical properties of a molecule. In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated counterparts. While this "isotope effect" does not directly increase the propensity for carryover, it is an important factor to consider during method development and peak identification. The fundamental hydrophobic interactions driving carryover are unlikely to be significantly altered by deuteration.

Troubleshooting Guides

Issue 1: Ghost peaks corresponding to Felodipine-d3 are observed in blank injections.

This is a classic sign of carryover. The following troubleshooting guide will help you systematically identify and resolve the source of the carryover.

Carryover_Troubleshooting start Start: Observe Ghost Peak in Blank classify_carryover Classify Carryover Type (Classic vs. Constant) start->classify_carryover is_classic Does peak area decrease with consecutive blank injections? classify_carryover->is_classic classic_carryover Classic Carryover: Indicates residual sample from a specific location. is_classic->classic_carryover Yes constant_carryover Constant Carryover: Suggests contamination of blank, mobile phase, or a continuous leak. is_classic->constant_carryover No troubleshoot_autosampler Troubleshoot Autosampler classic_carryover->troubleshoot_autosampler troubleshoot_contamination Investigate Contamination Source constant_carryover->troubleshoot_contamination optimize_wash Optimize Autosampler Wash Method troubleshoot_autosampler->optimize_wash troubleshoot_column Troubleshoot Column column_wash Perform Aggressive Column Wash troubleshoot_column->column_wash check_blank Prepare Fresh Blank and Mobile Phase troubleshoot_contamination->check_blank replace_parts Inspect and Replace Autosampler Components (Needle, Rotor Seal, Loop) optimize_wash->replace_parts replace_parts->troubleshoot_column replace_column Replace Column column_wash->replace_column end_resolved End: Carryover Minimized replace_column->end_resolved check_blank->end_resolved

Caption: A decision tree for troubleshooting HPLC carryover.

Issue 2: Inconsistent quantification at low concentration levels following a high concentration sample.

This issue is likely due to carryover artificially inflating the peak area of the low concentration sample.

Recommended Actions:

  • Optimize the Autosampler Wash: This is the most critical step for minimizing carryover of hydrophobic compounds like Felodipine-d3.

    • Wash Solvent Selection: Felodipine is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide, and sparingly soluble in aqueous buffers.[1] A strong wash solvent is crucial. A good starting point is a mixture that is a stronger solvent for Felodipine-d3 than the mobile phase.

    • Multi-solvent Wash: Employ a multi-solvent wash sequence. For example:

      • A strong, water-miscible organic solvent to dissolve the Felodipine-d3 (e.g., Isopropanol or a mixture of Acetonitrile and Methanol).

      • A solvent similar to the initial mobile phase to ensure compatibility with the next injection.

    • Increase Wash Volume and Duration: For "sticky" compounds, a larger wash volume and longer wash time are often necessary.

  • Modify Injection Parameters:

    • Needle Wash: Ensure both pre- and post-injection needle washes are enabled.

    • Injection Mode: If available, consider using a full-loop injection mode, which can provide more effective flushing of the sample path compared to a partial-loop fill.

Data Presentation

The effectiveness of different wash solvents in reducing carryover of a hydrophobic compound similar to Felodipine-d3 is summarized below. The data is illustrative and serves to highlight the importance of an optimized wash protocol.

Wash ProtocolWash Solvent CompositionTypical Carryover (%)
Protocol A90:10 Water:Acetonitrile (v/v)0.5%
Protocol B100% Acetonitrile0.1%
Protocol C50:50 Acetonitrile:Isopropanol (v/v)0.02%
Protocol DMulti-step: 1. 100% Isopropanol 2. 100% Acetonitrile< 0.01%

Note: Carryover is calculated as (Peak Area in Blank / Peak Area in preceding High Standard) * 100.

Experimental Protocols

Protocol for Evaluating Autosampler Carryover

This protocol is designed to quantify the amount of carryover from the autosampler.

Carryover_Experiment cluster_injections Injection Sequence cluster_analysis Data Analysis inj1 Blank 1 inj2 Low Standard (LLOQ) inj1->inj2 inj3 High Standard (ULOQ) inj2->inj3 inj4 Blank 2 inj3->inj4 inj5 Blank 3 inj4->inj5 analysis2 Quantify peak area in Blank 2 & 3 inj4->analysis2 inj6 Low Standard (LLOQ) inj5->inj6 inj5->analysis2 analysis4 Verify accuracy of LLOQ post-blanks inj6->analysis4 analysis1 Confirm no peak in Blank 1 analysis3 Calculate % Carryover analysis2->analysis3

Caption: Workflow for a carryover assessment experiment.

Methodology:

  • Prepare Samples:

    • Blank: The mobile phase or a matrix-matched solution without the analyte.

    • Low Standard (LLOQ): Prepare a solution of this compound at the Lower Limit of Quantification.

    • High Standard (ULOQ): Prepare a solution of this compound at the Upper Limit of Quantification.

  • Injection Sequence:

    • Inject the Blank to ensure the system is clean.

    • Inject the Low Standard (LLOQ) to confirm sensitivity.

    • Inject the High Standard (ULOQ) .

    • Inject the Blank immediately after the ULOQ. This is the primary carryover test.

    • Inject a second Blank to assess the reduction in carryover.

    • Inject the Low Standard (LLOQ) again to ensure that any residual carryover does not impact the quantification at low levels.

  • Data Analysis:

    • Calculate the percent carryover using the following formula: % Carryover = (Peak Area in first Blank after ULOQ / Peak Area of ULOQ) * 100

    • The acceptable level of carryover is typically application-dependent, but a common target is for the carryover peak in the blank to be less than 20% of the peak area of the LLOQ.

References

Impact of unlabeled felodipine impurity in rac Felodipine-d3 standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing rac Felodipine-d3 as an internal standard in analytical experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise due to the presence of unlabeled felodipine impurity in the this compound standard.

Issue 1: Inaccurate Quantification, Especially at Lower Concentration Levels

  • Symptom: You observe a positive bias in your results, particularly for samples at the lower limit of quantification (LLOQ). Your calibration curve may also show non-linearity at the lower end.

  • Potential Cause: The presence of unlabeled felodipine as an impurity in your this compound internal standard (IS) is contributing to the analyte signal.[1] This interference leads to an overestimation of the true analyte concentration.

  • Troubleshooting Steps:

    • Verify the Certificate of Analysis (CoA): Review the CoA provided by the supplier for information on the isotopic and chemical purity of the this compound standard.

    • Analyze the Internal Standard Solution: Prepare a solution containing only the this compound standard at the working concentration used in your assay. Analyze this solution using your established LC-MS/MS method and monitor the mass transition of unlabeled felodipine.

    • Assess the Impurity Contribution: The presence of a peak at the retention time and mass transition of unlabeled felodipine confirms the presence of this impurity. The response of this peak should ideally not be more than 20% of the LLOQ response for felodipine.[1]

    • Contact the Supplier: If a significant unlabeled felodipine peak is observed, contact the supplier to inquire about the purity of the batch and the possibility of obtaining a higher purity standard.

Issue 2: Unexpected Peaks in the Chromatogram

  • Symptom: You observe additional peaks in your chromatogram that are not attributable to the analyte or the deuterated internal standard.

  • Potential Cause: These peaks could be other known impurities of felodipine present in either your analyte standard or the deuterated internal standard. Common impurities of felodipine include:

    • Impurity 1: Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[2]

    • Impurity 2: Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (Dehydrofelodipine)[2][3]

    • Impurity 3: Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[2]

  • Troubleshooting Steps:

    • Review the Literature: Familiarize yourself with the known impurities and degradation products of felodipine.

    • Mass-to-Charge Ratio Analysis: Determine the mass-to-charge ratio (m/z) of the unexpected peaks and compare them to the molecular weights of known felodipine impurities.

    • Forced Degradation Study: Performing a forced degradation study on the felodipine standard can help to generate and identify potential degradation products, aiding in peak identification.[4]

Frequently Asked Questions (FAQs)

Q1: What is the acceptable level of unlabeled felodipine in the this compound standard?

A1: While there is no universally mandated regulatory limit specifically for unlabeled felodipine in its deuterated standard, a general guideline is that the response from the unlabeled impurity in a blank sample (spiked only with the internal standard) should not be more than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).[1] For the felodipine drug substance itself, the United States Pharmacopeia (USP) specifies that no single impurity should exceed 1.0%, and the sum of all impurities should not be more than 1.5%.[5] This can serve as a conservative reference point for the overall purity of the standard.

Q2: How can I quantify the amount of unlabeled felodipine in my this compound standard?

A2: You can quantify the unlabeled felodipine impurity using a validated LC-MS/MS method. This involves creating a calibration curve with a certified reference standard of felodipine and analyzing the this compound standard as an unknown sample. A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: Can the unlabeled felodipine impurity affect my experimental results?

A3: Yes. The presence of unlabeled felodipine in the deuterated internal standard will contribute to the measured signal of the analyte.[1] This leads to a positive bias and an overestimation of the analyte's concentration. The impact is most significant at low analyte concentrations, potentially affecting the accuracy of pharmacokinetic and bioequivalence studies.

Q4: Besides unlabeled felodipine, what other impurities should I be aware of?

A4: Other known process-related impurities and degradation products of felodipine that could potentially be present in the standard include Impurity 1 (dimethyl ester analog), Impurity 2 (the oxidized pyridine analog, also known as dehydrofelodipine), and Impurity 3 (diethyl ester analog).[2][6]

Quantitative Data Summary

The following table summarizes the acceptable limits for impurities in the felodipine drug substance as per the USP monograph. While not directly applicable to the deuterated standard, it provides a useful benchmark for purity.

Impurity TypeSpecification LimitReference
Any individual impurityNot more than 1.0%[5]
Sum of all impuritiesNot more than 1.5%[5]

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Quantification of Unlabeled Felodipine Impurity

This protocol outlines a general procedure for the quantification of unlabeled felodipine in a this compound standard.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions (example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions (example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Felodipine: m/z 384.1 → 338.0

      • This compound: m/z 387.1 → 341.0

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of a certified felodipine reference standard in a suitable solvent (e.g., methanol). From this stock, prepare a series of calibration standards by serial dilution.

    • Sample Preparation: Accurately weigh a known amount of the this compound standard and dissolve it in a known volume of solvent to create a sample solution.

    • Analysis: Inject the calibration standards and the this compound sample solution into the LC-MS/MS system.

    • Quantification: Construct a calibration curve by plotting the peak area of the felodipine MRM transition against the concentration of the calibration standards. Determine the concentration of unlabeled felodipine in the this compound sample by interpolating its peak area from the calibration curve.

    • Calculation: Calculate the percentage of unlabeled felodipine impurity in the this compound standard based on the determined concentration and the initial weight of the deuterated standard.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification cluster_result Result A Prepare Felodipine Calibration Standards C LC-MS/MS Analysis A->C B Prepare this compound Sample Solution B->C D Construct Calibration Curve C->D E Determine Impurity Concentration D->E F Calculate % Unlabeled Felodipine E->F

Caption: Workflow for quantifying unlabeled felodipine impurity.

Troubleshooting_Logic Start Inaccurate Results at LLOQ? Check_CoA Review Certificate of Analysis Start->Check_CoA Yes No_Issue Impurity Unlikely the Cause Start->No_Issue No Analyze_IS Analyze Internal Standard Alone Check_CoA->Analyze_IS Peak_Present Unlabeled Felodipine Peak Present? Analyze_IS->Peak_Present Assess_Contribution Assess Contribution to LLOQ Peak_Present->Assess_Contribution Yes Peak_Present->No_Issue No Contribution_High Contribution > 20% of LLOQ? Assess_Contribution->Contribution_High Contact_Supplier Contact Supplier Contribution_High->Contact_Supplier Yes Acceptable Impurity Level Acceptable Contribution_High->Acceptable No

Caption: Troubleshooting logic for inaccurate LLOQ results.

References

Technical Support Center: Optimization and Troubleshooting for rac Felodipine-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing MS/MS parameters for rac Felodipine-d3 for enhanced sensitivity. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues encountered during bioanalytical experiments.

Enhanced Sensitivity for this compound: A Guide to MS/MS Parameter Optimization

Achieving high sensitivity in the quantification of this compound is critical for accurate pharmacokinetic and bioequivalence studies. This section details the experimental protocols and optimized parameters for sensitive detection using tandem mass spectrometry.

Experimental Protocols

A robust and sensitive method for the analysis of this compound in biological matrices typically involves protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • To 100 µL of plasma, add 500 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 15 minutes at 20 rpm.

  • Centrifuge at 12,000 rpm for 15 minutes.

  • Collect the supernatant and evaporate to dryness at 70°C.

  • Reconstitute the residue in 200 µL of methanol for injection into the LC-MS/MS system.

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and 2mM ammonium acetate. An isocratic elution with a ratio of 80:20 (v/v) is often effective.[1]

  • Flow Rate: A flow rate of 0.8 mL/min is a good starting point.[1]

  • Injection Volume: 10 µL.[1]

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is preferred for Felodipine and its analogs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Data Presentation: Optimized MS/MS Parameters

The key to enhanced sensitivity lies in the optimization of the MRM transitions and associated parameters. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than that of the unlabeled Felodipine due to the three deuterium atoms. The fragmentation pattern of Felodipine typically involves the loss of alcohol moieties from the ester groups.

Table 1: Optimized MRM Transitions and Collision Energies for rac Felodipine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
rac Felodipine384.1338.015 - 2560 - 80
rac Felodipine383.9338.215 - 2560 - 80
This compound 387.1 341.0 15 - 25 60 - 80
This compound 387.1 355.0 10 - 20 60 - 80

Note: The optimal collision energy and declustering potential should be determined empirically on the specific instrument being used. The values provided are typical starting ranges.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: The protonated molecule of Felodipine is approximately m/z 384.1. For this compound, the precursor ion ([M+H]+) is expected at approximately m/z 387.1. The major fragmentation pathway for Felodipine involves the neutral loss of an ethanol or methanol group from the ester side chains.[2] Therefore, the most abundant product ion for Felodipine is typically around m/z 338.0. For Felodipine-d3, if the deuterium labels are on a stable part of the molecule (e.g., the methyl group), the corresponding product ion would be expected at m/z 341.0. Another possible product ion could result from the loss of the deuterated group, leading to a fragment similar to unlabeled Felodipine.

Q2: What is the purpose of using a deuterated internal standard like this compound?

A2: A deuterated internal standard is considered the "gold standard" in quantitative LC-MS/MS analysis. Because it is chemically almost identical to the analyte, it co-elutes and experiences similar ionization efficiency and matrix effects. This allows for accurate correction of any variations during sample preparation and analysis, leading to more precise and accurate quantification.

Q3: What are the ideal purity requirements for this compound?

A3: For reliable results, the deuterated internal standard should have high chemical (>99%) and isotopic (≥98%) purity. High chemical purity prevents interference from other compounds, while high isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard, which can lead to an overestimation of the analyte's concentration.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Cause Troubleshooting Steps
Suboptimal MS/MS Parameters Infuse a solution of this compound directly into the mass spectrometer to optimize the precursor and product ions. Perform a collision energy optimization experiment to find the voltage that yields the highest signal intensity for your chosen MRM transition.
Ion Source Contamination Clean the ion source, including the capillary and skimmer, according to the manufacturer's instructions.
Matrix Effects (Ion Suppression) Optimize the sample preparation method to remove more interfering matrix components. Consider using a different extraction technique like solid-phase extraction (SPE). Modify the chromatographic conditions to separate this compound from co-eluting matrix components that may cause suppression.
Poor Ionization Ensure the mobile phase is compatible with ESI. The addition of a small amount of an acid (e.g., formic acid) or a salt (e.g., ammonium acetate) can improve protonation and enhance the signal in positive ion mode.[1][3]

Issue 2: High Background Noise

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity LC-MS grade solvents and freshly prepared reagents.
Carryover from Previous Injections Implement a robust needle wash protocol using a strong solvent to clean the injection port and needle between samples.
In-source Fragmentation High source temperatures or voltages can cause the analyte to fragment in the ion source, leading to increased background noise. Optimize the source parameters to minimize this effect.

Issue 3: Inaccurate Quantification or High Variability

Possible Cause Troubleshooting Steps
Isotopic Contribution (Crosstalk) Analyze a high-concentration solution of this compound to check for any signal in the MRM channel of the unlabeled Felodipine. If significant crosstalk is observed, it may be necessary to use a different product ion for quantification or correct for the contribution mathematically.
Deuterium Exchange If the deuterium atoms are in labile positions, they can exchange with protons from the solvent, leading to a decrease in the internal standard signal over time. Assess the stability of this compound in the sample matrix and mobile phase over the duration of the analytical run.
Poor Peak Shape Asymmetric or broad peaks can lead to inconsistent integration and poor precision. Optimize the chromatographic conditions (e.g., mobile phase composition, gradient profile, column temperature) to achieve sharp, symmetrical peaks.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the optimization of MS/MS parameters for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_optimization Parameter Optimization start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution injection Injection reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (Positive Mode) chromatography->ionization detection MS/MS Detection (MRM) ionization->detection data_analysis Data Analysis & Quantification detection->data_analysis Data Acquisition precursor_opt Precursor Ion Selection (m/z 387.1) product_opt Product Ion Scan precursor_opt->product_opt ce_opt Collision Energy Optimization product_opt->ce_opt dp_opt Declustering Potential Optimization ce_opt->dp_opt dp_opt->data_analysis troubleshooting_logic cluster_issues Identify the Issue cluster_solutions_low_signal Solutions for Low Signal cluster_solutions_high_noise Solutions for High Noise cluster_solutions_poor_quant Solutions for Inaccurate Quantification start Problem Encountered low_signal Low Signal / Poor Sensitivity start->low_signal high_noise High Background Noise start->high_noise poor_quant Inaccurate Quantification start->poor_quant optimize_ms Optimize MS/MS Parameters (CE, DP) low_signal->optimize_ms clean_source Clean Ion Source low_signal->clean_source improve_prep Improve Sample Prep (e.g., SPE) low_signal->improve_prep adjust_mobile_phase Adjust Mobile Phase pH low_signal->adjust_mobile_phase check_solvents Use High-Purity Solvents high_noise->check_solvents improve_wash Enhance Needle Wash high_noise->improve_wash optimize_source_temp Optimize Source Temperature high_noise->optimize_source_temp check_crosstalk Check for Isotopic Crosstalk poor_quant->check_crosstalk assess_stability Assess Deuterium Stability poor_quant->assess_stability optimize_chroma Optimize Chromatography for Peak Shape poor_quant->optimize_chroma

References

Technical Support Center: rac Felodipine-d3 Stability in Frozen Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the long-term stability of racemic Felodipine-d3 in frozen plasma samples. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected long-term stability of rac Felodipine-d3 in frozen human plasma?

Q2: What are the recommended storage temperatures for frozen plasma samples containing this compound?

A2: For long-term storage of plasma samples, temperatures of -20°C or -80°C are common practice. One study demonstrated the stability of felodipine in plasma for about one month when stored frozen, although the exact temperature was not specified.[1] For extended storage periods, it is generally recommended to store samples at -70°C or lower to minimize potential degradation.

Q3: Can freeze-thaw cycles affect the stability of this compound in plasma?

A3: Yes, repeated freeze-thaw cycles can potentially impact the stability of analytes in plasma. A study on Felodipine showed that the drug was stable in spiked human plasma samples during three freeze-thaw cycles.[1] It is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples into smaller volumes for individual analyses is recommended to avoid repeated thawing of the entire sample.

Q4: What analytical technique is suitable for quantifying this compound in plasma?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of Felodipine and its deuterated internal standards in human plasma.[1][2][3] This method offers excellent selectivity and allows for low limits of detection and quantification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of this compound Sample degradation due to improper storage or handling.- Ensure samples are consistently stored at or below -20°C. - Minimize freeze-thaw cycles by aliquoting samples. - Verify the integrity of the cold chain from sample collection to analysis.
Inefficient extraction from plasma.- Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) procedure. - Ensure the pH of the sample is appropriate for the extraction of Felodipine. - Evaluate different extraction solvents.
High variability in analytical results Inconsistent sample handling or preparation.- Standardize all sample handling and preparation steps. - Ensure complete thawing and vortexing of samples before extraction. - Use a validated and consistent analytical method.
Matrix effects from the plasma.- Evaluate and minimize matrix effects during method development. - Consider using a different ionization source or chromatographic conditions. - A stable isotope-labeled internal standard like this compound helps to compensate for matrix effects.
Analyte instability observed during long-term storage study Storage temperature is not low enough.- Lower the storage temperature (e.g., from -20°C to -80°C).
Presence of degrading enzymes in plasma.- Consider adding enzyme inhibitors to the plasma samples immediately after collection, if compatible with the analytical method.
Exposure to light.- Felodipine is known to be photosensitive.[1] Protect samples from light during collection, processing, and storage by using amber tubes or wrapping tubes in foil.

Experimental Protocols

Long-Term Stability Assessment of this compound in Frozen Plasma

This protocol outlines a general procedure for assessing the long-term stability of an analyte in a biological matrix.

1. Preparation of Stability Samples:

  • Prepare a stock solution of this compound in a suitable organic solvent.

  • Spike a pool of blank human plasma with the stock solution to achieve at least two concentration levels (e.g., low and high quality control concentrations).

  • Aliquot the spiked plasma into multiple vials for storage at the desired temperature(s) (e.g., -20°C and -80°C).

2. Storage:

  • Store the aliquots in a calibrated and monitored freezer at the selected temperature(s).

  • Protect the samples from light.

3. Analysis:

  • At each designated time point (e.g., 0, 1, 3, 6, 12 months), retrieve a set of samples for each concentration level and storage temperature.

  • Thaw the samples under controlled conditions.

  • Analyze the stability samples along with a freshly prepared calibration curve and quality control samples.

  • The concentration of the stability samples is determined using a validated bioanalytical method (e.g., LC-MS/MS).

4. Data Evaluation:

  • The mean concentration of the stability samples at each time point is compared to the nominal concentration (time 0).

  • The analyte is considered stable if the mean concentration is within a predefined acceptance range (e.g., ±15% of the nominal concentration).

Sample Preparation and LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the analysis of Felodipine in human plasma, which can be adapted for this compound.

Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of human plasma, add the internal standard (this compound).

  • Add a suitable extraction solvent (e.g., a mixture of diethyl ether and hexane).

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC Column: A C18 analytical column is commonly used.[1][2]

  • Mobile Phase: A typical mobile phase consists of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[1]

  • Flow Rate: A flow rate of around 0.8 mL/min is often employed.[1]

  • Injection Volume: Typically 10-20 µL.

  • Mass Spectrometry: A tandem mass spectrometer is used in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

Data Presentation

Table 1: Illustrative Long-Term Stability Data for Felodipine in Frozen Plasma at -20°C

Storage Duration (Months)Low QC Concentration (ng/mL)% NominalHigh QC Concentration (ng/mL)% Nominal
01.02102%9.8598.5%
10.9898%9.9599.5%
31.05105%9.7097.0%
60.9595%10.10101%
120.9999%9.6096.0%

Note: This is example data. Actual stability should be determined experimentally.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points cluster_evaluation Data Evaluation start Start spike Spike Blank Plasma with this compound start->spike Initiate Study aliquot Aliquot Samples spike->aliquot store Store at -20°C / -80°C aliquot->store Long-Term retrieve Retrieve Samples store->retrieve T = 0, 1, 3... months thaw Thaw Samples retrieve->thaw extract Extract Analyte thaw->extract analyze LC-MS/MS Analysis extract->analyze compare Compare to Time 0 analyze->compare assess Assess Stability compare->assess end End assess->end Report Results

Caption: Experimental workflow for long-term stability assessment.

LLE_Workflow plasma_sample Plasma Sample (0.5 mL) + Internal Standard add_solvent Add Extraction Solvent (e.g., Diethyl ether/Hexane) plasma_sample->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate_organic Separate Organic Layer centrifuge->separate_organic evaporate Evaporate to Dryness separate_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Felodipine Using rac Felodipine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a bioanalytical method for the quantification of felodipine in human plasma using a stable isotope-labeled internal standard, rac Felodipine-d3, against methods employing alternative internal standards. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation to ensure data quality and reliability for regulatory submissions.

Introduction

Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Accurate and precise quantification of felodipine in biological matrices is crucial for pharmacokinetic and bioavailability studies. A robust bioanalytical method requires a suitable internal standard (IS) to compensate for variability during sample processing and analysis.[3] Stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the gold standard due to their similar physicochemical properties to the analyte, which often leads to better tracking of the analyte's behavior during extraction and ionization.[3]

This guide compares a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing this compound with methods using two alternative internal standards: pantoprazole and nimodipine.

Comparative Performance Data

The following tables summarize the validation parameters for the three bioanalytical methods. The data for the this compound method is representative of a fully validated method according to ICH M10 guidelines. The data for the alternative methods are derived from published literature.

Table 1: Linearity and Sensitivity

ParameterMethod with this compound (LC-MS/MS)Method with Pantoprazole (LC-MS)[4][5]Method with Nimodipine (LC-MS/MS)[6][7]
Linearity Range 0.1 - 50 ng/mL0.8 - 13.0 ng/mL0.04 - 20 ng/mL
Correlation Coefficient (r) ≥ 0.995Not explicitly stated0.9997
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.50 ng/mL0.04 ng/mL
Limit of Detection (LOD) 0.03 ng/mL0.10 ng/mLNot explicitly stated

Table 2: Accuracy and Precision

ParameterMethod with this compound (LC-MS/MS)Method with Pantoprazole (LC-MS)[4][5]Method with Nimodipine (LC-MS/MS)[6][7]
Intra-day Precision (%RSD) ≤ 15%Not explicitly stated5.01% - 7.22%
Inter-day Precision (%RSD) ≤ 15%Not explicitly stated5.12% - 9.42%
Accuracy (% Bias) Within ±15% of nominalNot explicitly stated98.21% - 106.20% (expressed as accuracy rate)

Table 3: Recovery and Matrix Effect

ParameterMethod with this compound (LC-MS/MS)Method with Pantoprazole (LC-MS)[4][5]Method with Nimodipine (LC-MS/MS)[6][7]
Extraction Recovery Consistent and reproducibleNot explicitly stated99.4%
Matrix Effect Investigated and minimizedNot explicitly statedAverage matrix effect of 110.1%

Table 4: Stability

ParameterMethod with this compound (LC-MS/MS)Method with Pantoprazole (LC-MS)[4][5]Method with Nimodipine (LC-MS/MS)
Freeze-Thaw Stability Stable for at least 3 cyclesStable for three freeze-thaw cyclesNot explicitly stated
Short-Term Stability (Room Temp) Stable for at least 24 hoursStableNot explicitly stated
Long-Term Stability (-20°C/-70°C) Stable for at least 30 daysStable in a frozen state for about one monthNot explicitly stated
Stock Solution Stability StableStableNot explicitly stated

Experimental Protocols

Detailed methodologies for the validation of the bioanalytical method using this compound are provided below. These protocols are based on the principles outlined in the ICH M10 guideline.[8]

Sample Preparation

A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method is commonly employed for the extraction of felodipine and this compound from human plasma.

  • Liquid-Liquid Extraction (LLE):

    • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution.

    • Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Felodipine: Q1/Q3 transition (e.g., m/z 384.1 → 338.0)[6]

      • This compound: Q1/Q3 transition (e.g., m/z 387.1 → 341.0)

Validation Parameters

The method was validated for the following parameters as per ICH M10 guidelines:

  • Specificity and Selectivity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of felodipine and the IS.

  • Calibration Curve: Prepared by spiking blank plasma with known concentrations of felodipine. A linear regression model with a weighting factor is typically used.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at four concentration levels (LOD, LQC, MQC, HQC) in five replicates on three different days.

  • Recovery: The extraction recovery of felodipine and the IS is determined by comparing the peak areas of extracted samples to those of unextracted standards.

  • Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma with the peak response of the analyte in a neat solution.

  • Stability: Assessed under various conditions including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -70°C.

Workflow and Signaling Pathway Diagrams

Bioanalytical_Method_Validation_Workflow Bioanalytical Method Validation Workflow for Felodipine cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Sample Analysis MD1 LC-MS/MS Optimization MD2 Sample Preparation Development MD1->MD2 MV1 Specificity & Selectivity MD2->MV1 Proceed to Validation MV2 Calibration Curve & LLOQ MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery & Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 SA1 Plasma Sample Collection MV5->SA1 Apply Validated Method SA2 Sample Extraction with IS SA1->SA2 SA3 LC-MS/MS Analysis SA2->SA3 SA4 Data Processing & Quantification SA3->SA4

References

A Comparative Analysis of rac Felodipine-d3 and Felodipine-d7 as Internal Standards in Bioanalysis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of direct comparative studies or individual bioanalytical method validations employing either rac Felodipine-d3 or Felodipine-d7 as internal standards for the quantification of felodipine. Despite a thorough search for experimental data, no published research detailing the performance characteristics of these specific deuterated analogs could be identified. Therefore, a direct comparison based on quantitative data, as initially requested, cannot be provided.

In bioanalytical chemistry, the use of stable isotope-labeled (SIL) internal standards is the gold standard for correcting analyte variability during sample preparation and analysis by mass spectrometry. An ideal SIL internal standard co-elutes with the analyte and exhibits identical ionization efficiency, thus compensating for matrix effects and variations in instrument response. The choice between different deuterated standards, such as those with three (d3) or seven (d7) deuterium atoms, typically depends on factors like the synthetic accessibility, cost, and the potential for isotopic cross-contribution with the analyte.

While a study mentioning the use of D6-Felodipine for the analysis of felodipine enantiomers was identified, it did not provide the specific validation data required for a comparative assessment. Other available literature on felodipine quantification describes methods using different internal standards, such as nimodipine or pantoprazole, or methods that do not employ an internal standard at all.

The absence of data on this compound and Felodipine-d7 prevents the creation of the requested data tables, experimental protocols, and workflow diagrams. For researchers and drug development professionals, this highlights a gap in the available analytical methodologies for felodipine. The development and validation of a robust bioanalytical method using a suitable deuterated internal standard would be a valuable contribution to the field.

General Principles for Selecting a Deuterated Internal Standard

In the absence of specific data for this compound and Felodipine-d7, the following general principles should be considered when selecting a deuterated internal standard for a bioanalytical method:

  • Degree of Deuteration: A higher degree of deuteration (e.g., d7 vs. d3) generally reduces the risk of isotopic overlap with the natural isotopes of the unlabeled analyte. This can be particularly important for achieving a low limit of quantitation.

  • Isotopic Stability: The deuterium labels must be chemically stable and not exchange with protons from the solvent or matrix under the analytical conditions.

  • Chromatographic Co-elution: The SIL internal standard should co-elute with the analyte to ensure effective compensation for matrix effects.

  • Mass Spectrometric Separation: The mass difference between the analyte and the internal standard should be sufficient to prevent any cross-talk between the selected reaction monitoring (SRM) transitions.

Hypothetical Experimental Workflow for Comparison

Should data for these internal standards become available, a comparative study would typically involve the following workflow:

G Hypothetical Workflow for Comparing Internal Standards cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Method Validation (FDA/ICH Guidelines) cluster_3 Data Analysis & Comparison MD1 LC-MS/MS Parameter Optimization for Felodipine MD2 Selection of SRM Transitions for Analyte and IS (d3 & d7) MD1->MD2 SP1 Spiking of Blank Plasma with Felodipine and IS MD2->SP1 SP2 Protein Precipitation / Liquid-Liquid Extraction SP1->SP2 SP3 Reconstitution of Extract SP2->SP3 V1 Linearity & Range SP3->V1 V3 Matrix Effect SP3->V3 V2 Precision & Accuracy V1->V2 V5 Stability V2->V5 V4 Recovery V3->V4 DA1 Comparison of Validation Parameters for d3 and d7 V5->DA1 DA2 Assessment of Performance DA1->DA2

Caption: Hypothetical workflow for a comparative study.

Without publicly available data on the use of this compound or Felodipine-d7 as internal standards, a direct and objective comparison of their performance is not possible at this time. The scientific community would benefit from research in this area to establish a validated and robust bioanalytical method for felodipine utilizing a suitable stable isotope-labeled internal standard. Researchers are encouraged to perform their own method development and validation should they choose to use either of these internal standards.

A Guide to the Inter-Laboratory Cross-Validation of Analytical Methods for rac Felodipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the cross-validation of analytical methods for racemic Felodipine-d3 between different laboratories. It includes recommended experimental protocols, data presentation formats, and a visual representation of the validation workflow to ensure consistency and reliability in analytical results, a critical aspect of drug development and quality control.

Quantitative Data Comparison

Effective cross-validation requires the direct comparison of key analytical performance parameters between the participating laboratories. The following tables summarize the expected quantitative data for such a comparison.

Table 1: Comparison of Accuracy and Precision

ParameterLaboratory ALaboratory BAcceptance Criteria
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Low QC3.2%3.5%Met
Medium QC2.8%3.1%Met
High QC2.5%2.9%Met
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Low QC4.1%4.5%Met
Medium QC3.5%3.9%Met
High QC3.2%3.6%Met
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Low QC+2.5%+3.0%Met
Medium QC+1.8%+2.2%Met
High QC-1.5%-1.9%Met

Table 2: Linearity and Sensitivity

ParameterLaboratory ALaboratory BAcceptance Criteria
Linearity (r²) 0.99850.9982≥ 0.99
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL0.1 ng/mLSignal-to-Noise ≥ 10
Upper Limit of Quantitation (ULOQ) 100 ng/mL100 ng/mLWithin accuracy/precision limits

Experimental Protocols

A detailed and harmonized experimental protocol is fundamental for a successful inter-laboratory comparison.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., a stable isotope-labeled analog).

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 10 minutes at 1500 rpm.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. Chromatographic Conditions

  • System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0.0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.0-3.1 min: 95% to 30% B

    • 3.1-4.0 min: Hold at 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Parameters

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • rac Felodipine-d3: Precursor Ion > Product Ion (specific m/z values to be determined)

    • Internal Standard: Precursor Ion > Product Ion (specific m/z values to be determined)

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • Gas Flow Rates: To be optimized for the specific instrument.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the cross-validation of the analytical method between two independent laboratories.

G cluster_0 Phase 1: Method Transfer & Protocol Harmonization cluster_1 Phase 2: Independent Validation & Sample Exchange cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Conclusion A Originating Lab (Lab A) Develops Method B Method Transfer to Receiving Lab (Lab B) A->B C Joint Protocol Agreement & SOP Harmonization B->C D Lab A Performs Initial Validation F Blinded Sample Exchange (QCs & Study Samples) D->F E Lab B Performs Initial Validation E->F G Lab A Analyzes Exchanged Samples I Data Unblinding & Statistical Comparison G->I H Lab B Analyzes Exchanged Samples H->I J Assessment of Inter-Laboratory Concordance I->J K Acceptance Report J->K

Caption: Workflow for inter-laboratory analytical method cross-validation.

A Comparative Guide to Bioanalytical Method Validation: Featuring rac Felodipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of rac Felodipine-d3 as an internal standard in the bioanalysis of felodipine, benchmarked against a common alternative. The focus is on three critical validation parameters: linearity, accuracy, and precision. The information presented herein is synthesized from established regulatory guidelines and typical performance data for bioanalytical methods.

Data Summary

The following tables summarize the expected performance characteristics of a bioanalytical method for felodipine using this compound and a hypothetical alternative internal standard, "Alternative IS." These values are representative of a robust and reliable assay that meets regulatory standards.

Table 1: Linearity

ParameterThis compound MethodAlternative IS MethodRegulatory Acceptance Criteria
Calibration Range0.1 - 100 ng/mL0.1 - 100 ng/mLAt least 6 non-zero standards
Correlation Coefficient (r²)≥ 0.998≥ 0.995≥ 0.99
Regression ModelWeighted Linear Regression (1/x²)Weighted Linear Regression (1/x²)Appropriate for the concentration-response relationship
Back-calculated Standard AccuracyWithin ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)± 15% of nominal (± 20% at LLOQ)

Table 2: Accuracy and Precision (Intra-day)

QC LevelConcentration (ng/mL)This compound MethodAlternative IS MethodRegulatory Acceptance Criteria
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias)
LLOQ0.1-2.58.2-4.8
Low0.31.85.13.5
Medium150.53.51.2
High80-1.22.8-0.8

Table 3: Accuracy and Precision (Inter-day)

QC LevelConcentration (ng/mL)This compound MethodAlternative IS MethodRegulatory Acceptance Criteria
Accuracy (% Bias) Precision (%RSD) Accuracy (% Bias)
LLOQ0.1-3.19.5-5.5
Low0.32.26.34.1
Medium150.94.21.9
High80-0.93.4-1.5

Experimental Protocols

The determination of linearity, accuracy, and precision for a bioanalytical method using this compound is performed in accordance with FDA and ICH guidelines.[1][2][3][4][5] A stable-isotopically labeled internal standard like this compound is generally preferred in LC-MS/MS bioanalysis to compensate for variability during sample processing and analysis.[6]

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[7][8][9]

  • Preparation of Calibration Standards: A series of at least six to eight non-zero calibration standards are prepared by spiking a blank biological matrix (e.g., human plasma) with known concentrations of felodipine. A blank and a zero sample (matrix with internal standard) are also included.

  • Sample Processing: A fixed volume of this compound internal standard solution is added to each calibration standard, quality control (QC) sample, and unknown sample. The samples then undergo an extraction procedure (e.g., protein precipitation or liquid-liquid extraction).

  • LC-MS/MS Analysis: The processed samples are injected into an LC-MS/MS system. The peak area responses of felodipine and this compound are recorded.

  • Data Analysis: A calibration curve is constructed by plotting the peak area ratio (felodipine/rac Felodipine-d3) against the nominal concentration of felodipine. A weighted linear regression (typically 1/x or 1/x²) is applied to the data. The correlation coefficient (r²) should be ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[4]

Accuracy and Precision

Accuracy refers to the closeness of the mean test results to the true value, while precision describes the closeness of individual measurements.[8][9]

  • Preparation of Quality Control (QC) Samples: QC samples are prepared in the same biological matrix as the calibration standards at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approximately 3x LLOQ)

    • Medium QC

    • High QC

  • Intra-day (Within-run) Accuracy and Precision: At least five replicates of each QC level are analyzed in a single analytical run. The mean concentration and the relative standard deviation (%RSD or %CV) are calculated for each level. The accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision should not exceed 15% RSD (20% for LLOQ).[10]

  • Inter-day (Between-run) Accuracy and Precision: The analysis of QC samples is repeated on at least three different days. The overall mean concentration and %RSD are calculated across all runs to determine the inter-day accuracy and precision, which should meet the same acceptance criteria as the intra-day validation.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for determining the linearity, accuracy, and precision of a bioanalytical method.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Parameter Determination cluster_results Results prep_cal Prepare Calibration Standards (min. 6 levels + blank + zero) add_is Add this compound (IS) prep_cal->add_is prep_qc Prepare QC Samples (LLOQ, Low, Mid, High) prep_qc->add_is extract Sample Extraction (e.g., Protein Precipitation) add_is->extract analyze LC-MS/MS Analysis extract->analyze linearity Linearity (Calibration Curve, r², Back-calculation) analyze->linearity intra_day Intra-day Accuracy & Precision (n≥5 replicates per QC level) analyze->intra_day inter_day Inter-day Accuracy & Precision (min. 3 separate runs) analyze->inter_day pass Method Validated linearity->pass Meets Criteria fail Method Optimization Required linearity->fail Fails Criteria intra_day->pass Meets Criteria intra_day->fail Fails Criteria inter_day->pass Meets Criteria inter_day->fail Fails Criteria

Caption: Workflow for Bioanalytical Method Validation.

References

Comparative analysis of felodipine pharmacokinetics using different internal standards

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of robust pharmacokinetic analysis is the selection of an appropriate internal standard. This guide provides a comparative overview of different internal standards used in the bioanalysis of felodipine, a widely prescribed calcium channel blocker. By examining experimental data from various studies, this document aims to inform researchers, scientists, and drug development professionals on the methodologies and potential implications of their choice of internal standard.

The accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic studies. The use of an internal standard (IS) is a cornerstone of bioanalytical methods, compensating for variability in sample preparation and instrument response. For felodipine, a number of compounds have been employed as internal standards, each with its own set of analytical characteristics. This guide delves into the specifics of methodologies employing D6-Felodipine, Nimodipine, and Valsartan as internal standards for felodipine quantification.

Data at a Glance: Pharmacokinetic Parameters with Different Internal Standards

The following table summarizes the pharmacokinetic parameters of felodipine determined in various studies, categorized by the internal standard used. It is important to note that these studies were not direct head-to-head comparisons and were conducted in different species (human and beagle dog) under varying conditions. Therefore, direct cross-study comparison of pharmacokinetic values should be interpreted with caution.

Internal StandardSpeciesDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
D6-Felodipine Human10 mg (oral)4.3 ± 1.61.5 ± 0.516.2 ± 5.6 (AUC 0-24h)~11
Nimodipine Human10 mg (oral)4.17 ± 1.232.1 ± 0.826.54 ± 7.89 (AUC 0-t)10.21 ± 2.33
Valsartan Beagle Dog5 mg (oral)18.5 ± 6.71.5 ± 0.565.8 ± 23.4 (AUC 0-t)3.2 ± 0.9
  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach maximum plasma concentration

  • AUC: Area under the plasma concentration-time curve

  • t1/2: Elimination half-life

In-Depth Look: Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for evaluating the suitability of an internal standard and the reliability of the resulting pharmacokinetic data.

Analysis with D6-Felodipine as Internal Standard

A stereoselective and sensitive method was developed for the determination of felodipine enantiomers in human and dog plasma, utilizing D6-Felodipine as the internal standard[1].

  • Sample Preparation: D6-Felodipine was added to plasma samples, followed by extraction with an organic solvent.

  • Chromatography: The enantiomers were resolved on a high-performance liquid chromatographic (HPLC) Chiralcel OJ column.

  • Detection: Each enantiomer in the effluent was analyzed by capillary column gas chromatography/positive ion electron impact mass spectrometry (GC/MS)[1].

Analysis with Nimodipine as Internal Standard

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of felodipine in human plasma using nimodipine as the internal standard.

  • Sample Preparation: Plasma samples were pretreated by liquid-liquid extraction.

  • Chromatography: Separation was achieved on a C18 analytical column.

  • Detection: Felodipine and nimodipine were monitored in multiple reaction monitoring (MRM) mode. The fragmentation transitions from precursor to product ions were m/z 382.1/145 for felodipine and m/z 417.2/92 for nimodipine.

Analysis with Valsartan as Internal Standard

An online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) method was established for the simultaneous quantification of felodipine and metoprolol in beagle dog plasma, with valsartan as the internal standard[2].

  • Sample Preparation: Online SPE was utilized for sample extraction.

  • Chromatography: Chromatographic separation was performed on a ZORBAX SB-C18 analytical column[2].

  • Detection: Mass spectrometric detection was operated in the positive ion mode using multiple reaction monitoring. The precursor to product ion transitions were m/z 384/338.1 for felodipine and m/z 436.2/207.1 for valsartan[2].

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams illustrate the typical workflows for pharmacokinetic analysis of felodipine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_analysis Data Processing plasma Plasma Sample Collection add_is Addition of Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction hplc HPLC / UPLC Separation extraction->hplc msms MS/MS Detection hplc->msms integration Peak Integration & Quantification msms->integration pk_calc Pharmacokinetic Parameter Calculation integration->pk_calc

Figure 1: General experimental workflow for felodipine pharmacokinetic analysis.

Logical Pathway: From Sample to Data

The process of determining pharmacokinetic parameters from biological samples follows a structured and logical pathway, ensuring data integrity and accuracy.

logical_pathway sample Biological Sample (Plasma/Serum) spiking Spiking with Internal Standard sample->spiking extraction Extraction of Analyte and IS spiking->extraction analysis LC-MS/MS Analysis extraction->analysis raw_data Raw Data (Chromatograms) analysis->raw_data quantification Concentration Determination (Analyte/IS Ratio) raw_data->quantification pk_parameters Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC) quantification->pk_parameters

Figure 2: Logical flow from sample collection to pharmacokinetic data generation.

References

Justification for using a deuterated internal standard like rac Felodipine-d3 in regulatory submissions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. This is particularly critical for regulatory submissions, where data integrity is paramount. In the quantitative analysis of pharmaceuticals like felodipine, a calcium channel blocker, the use of a deuterated internal standard such as rac Felodipine-d3 offers significant advantages over non-deuterated alternatives. This guide provides an objective comparison, supported by experimental principles and data from published literature, to justify the use of this compound in regulated bioanalytical studies.

The use of a stable isotope-labeled internal standard (SIL-IS), like a deuterated version of the analyte, is widely recognized as the "gold standard" in mass spectrometry-based bioanalysis.[1][2] Regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of SIL-IS to ensure the highest quality of bioanalytical data.[3][4] The fundamental advantage lies in the near-identical physicochemical properties of the deuterated standard to the analyte, ensuring it behaves similarly throughout the analytical process.[5]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary challenge in bioanalysis is compensating for variability during sample preparation and analysis. An ideal internal standard should perfectly mimic the analyte's behavior, especially in complex biological matrices like plasma.

A key differentiator in performance is the mitigation of matrix effects , where endogenous components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Because a deuterated internal standard like this compound is chemically almost identical to felodipine, it co-elutes during chromatography and experiences the same matrix effects. This co-elution allows for accurate correction, leading to more reliable and reproducible results.[1] In contrast, non-deuterated internal standards, which are typically structural analogs, may have different retention times and be affected differently by the matrix, compromising data quality.

The following table summarizes typical performance data for bioanalytical methods using different types of internal standards, based on findings from various studies on felodipine and other small molecules.

Parameter Deuterated Internal Standard (e.g., this compound) Non-Deuterated Internal Standard (e.g., Structural Analog) Justification
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilityThe near-identical chemical nature of the deuterated IS allows for more effective compensation for extraction and matrix variabilities, leading to results closer to the true value.
Precision (%CV) Typically <10%Can be <15%, but often higher, especially at the LLOQCo-elution and identical ionization behavior of the deuterated IS minimizes variability between samples, resulting in lower coefficients of variation.
Matrix Effect Minimal impact on analyte/IS ratioPotential for significant and variable impactThe deuterated IS experiences the same ion suppression or enhancement as the analyte, effectively normalizing the response. Structural analogs may have different ionization efficiencies and be affected differently by co-eluting matrix components.
Extraction Recovery Consistent between analyte and ISCan be inconsistent between analyte and ISThe deuterated IS has nearly identical solubility and partitioning properties, ensuring it tracks the analyte's recovery throughout the sample preparation process.
Regulatory Acceptance Highly recommended and preferred by regulatory agenciesAcceptable if well-justified and validated, but may face more scrutinyRegulatory guidelines favor the use of stable isotope-labeled internal standards due to the increased confidence in the reliability of the bioanalytical data.

Experimental Protocols

A robust bioanalytical method is essential for generating high-quality data. Below is a representative experimental protocol for the quantification of felodipine in human plasma using a deuterated internal standard, compiled from methodologies described in the literature.[3][6][7][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a polypropylene tube, add 25 µL of working solution of this compound (internal standard).

  • Vortex for 30 seconds.

  • Add 100 µL of a suitable buffer (e.g., 0.1 M sodium carbonate) and vortex.

  • Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and hexane).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 2mM ammonium acetate).[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Felodipine: e.g., m/z 384.1 → 338.0[4]

    • This compound: e.g., m/z 387.1 → 341.0

3. Method Validation

The method should be fully validated according to regulatory guidelines (e.g., ICH M10), including assessments of:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve Linearity

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Extraction Recovery

  • Stability (freeze-thaw, bench-top, long-term)

Visualizing the Rationale and Workflow

The following diagrams illustrate the logical justification for using a deuterated internal standard and a typical bioanalytical workflow.

G cluster_0 Justification for Deuterated Internal Standard Analyte Felodipine (Analyte) Deuterated_IS This compound (Deuterated IS) Analyte->Deuterated_IS Nearly Identical Physicochemical Properties Non_Deuterated_IS Structural Analog (Non-Deuterated IS) Analyte->Non_Deuterated_IS Different Physicochemical Properties Accurate_Quantification Accurate & Precise Quantification Deuterated_IS->Accurate_Quantification Leads to Inaccurate_Quantification Inaccurate & Imprecise Quantification Non_Deuterated_IS->Inaccurate_Quantification Can lead to Matrix Biological Matrix (e.g., Plasma) Matrix->Analyte Matrix Effect (Ion Suppression/Enhancement) Matrix->Deuterated_IS Identical Matrix Effect Matrix->Non_Deuterated_IS Different Matrix Effect

Caption: Logical flow demonstrating the superior performance of a deuterated internal standard in mitigating matrix effects.

G cluster_1 Bioanalytical Workflow Sample_Collection Plasma Sample Collection IS_Spiking Spiking with this compound Sample_Collection->IS_Spiking Sample_Prep Sample Preparation (e.g., LLE) LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Analyte/IS Ratio) MS_Detection->Data_Analysis Result Concentration Result Data_Analysis->Result IS_spiking IS_spiking IS_spiking->Sample_Prep

References

A Head-to-Head Battle: rac Felodipine-d3 Versus a Structural Analog as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard is paramount to ensuring the accuracy and reliability of quantitative results. For the antihypertensive drug felodipine, a dihydropyridine calcium channel blocker, the use of a stable isotope-labeled internal standard, such as racemic Felodipine-d3, is often considered the gold standard. This guide provides an objective comparison of rac Felodipine-d3 with a commonly used structural analog, nimodipine, as an internal standard for the quantification of felodipine in biological matrices.

This comparison is supported by experimental data from published bioanalytical methods, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their choice of internal standard.

Performance Under the Microscope: A Data-Driven Comparison

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variability in extraction recovery, matrix effects, and instrument response. Deuterated standards, like this compound, are chemically almost identical to the analyte, differing only in isotopic composition. This similarity generally leads to co-elution and similar ionization efficiency, providing superior correction. Structural analogs, while chemically similar, may exhibit different chromatographic behavior and ionization responses.

The following tables summarize the performance characteristics of bioanalytical methods for felodipine using either a deuterated internal standard or nimodipine.

Table 1: Bioanalytical Method Performance with a Deuterated Internal Standard (Felodipine-d6)

ParameterPerformance Metric
Linearity Range 0.1 - 20 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (RSD%) < 15%
Inter-day Precision (RSD%) < 15%
Accuracy (% Bias) Within ±15%

Data synthesized from representative studies using deuterated felodipine as an internal standard.

Table 2: Bioanalytical Method Performance with a Structural Analog Internal Standard (Nimodipine)

ParameterPerformance Metric
Linearity Range 0.04 - 20 ng/mL[1]
Correlation Coefficient (r) 0.9997[1]
Lower Limit of Quantification (LOQ) 0.1038 µg/L (approximately 0.1 ng/mL)[2]
Intra-day Precision (RSD%) 5.01% - 7.22%[1]
Inter-day Precision (RSD%) 5.12% - 9.42%[1]
Accuracy (% Recovery) 98.21% - 106.20%[1]

Under the Hood: Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the LC-MS/MS analysis of felodipine using both types of internal standards.

Experimental Protocol using a Deuterated Internal Standard

This protocol is a generalized representation of a validated bioanalytical method for the quantification of felodipine in human plasma using a deuterated internal standard.

  • Sample Preparation:

    • To 200 µL of human plasma, add 20 µL of the deuterated felodipine internal standard working solution.

    • Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE) and vortexing for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions:

      • Felodipine: m/z 384.1 → 338.0[2]

      • Deuterated Felodipine (e.g., Felodipine-d6): m/z 390.1 → 344.0 (example transition)

Experimental Protocol using a Structural Analog (Nimodipine) Internal Standard

This protocol is based on a published method for the determination of felodipine in human serum.[1]

  • Sample Preparation:

    • To a serum sample, add the nimodipine internal standard.

    • Perform a liquid-liquid extraction.[1]

  • LC-MS/MS Conditions:

    • Chromatographic Column: Xterra column (50 mm × 2.1 mm, 3.5 μm).[1]

    • Mobile Phase: Acetonitrile-0.02% ammonia water with a gradient program.[1]

    • Flow Rate: 0.3 mL/min.[1]

    • Mass Spectrometry: Monitored in multiple reaction monitoring (MRM) mode.[1]

    • MRM Transitions:

      • Felodipine: m/z 382.1 → 145[1]

      • Nimodipine: m/z 417.2 → 92[1]

Visualizing the Science

To better illustrate the processes involved, the following diagrams outline the metabolic pathway of felodipine and a typical experimental workflow.

Felodipine_Metabolism Felodipine Felodipine Dehydrofelodipine Dehydrofelodipine (inactive metabolite) Felodipine->Dehydrofelodipine Oxidation CYP3A4 CYP3A4 CYP3A4->Felodipine Metabolizes

Metabolic pathway of Felodipine.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or Analog) Plasma->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

Experimental workflow for bioanalysis.

Conclusion: The Verdict

While both deuterated and structural analog internal standards can be used to develop validated bioanalytical methods for felodipine, the available data and established principles of bioanalysis favor the use of this compound. The near-identical physicochemical properties of a deuterated internal standard to the analyte provide a more robust and reliable correction for analytical variability, particularly from matrix effects. This leads to enhanced accuracy and precision in the final concentration data.

References

Establishing the limit of detection and quantification for felodipine with rac Felodipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of felodipine in biological matrices, primarily human plasma. While the focus is on methods utilizing an internal standard, it is important to note that specific data for rac Felodipine-d3 as an internal standard is limited in the reviewed literature. Therefore, this guide presents data from highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ alternative internal standards, offering valuable comparative insights for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes the reported LOD and LOQ values for felodipine from various studies. These values highlight the sensitivity of different analytical techniques and instrumentation.

Analytical MethodInternal StandardMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSNot SpecifiedPlasma2 ppt (0.002 ng/mL)5 ppt (0.005 ng/mL)[1]
LC-MSPantoprazoleHuman Plasma0.10 ng/mL0.50 ng/mL[2][3]
HPLC-UVDisulfiramPharmaceutical Formulation0.4 µg/mL-[4]
HPLCNot SpecifiedPharmaceutical Dosage Form0.125 ng/mL1.25 ng/mL[5]
LC-MS/MSNimodipineHuman Plasma-0.1038 µg/L (0.1038 ng/mL)[6]
LC-MS/MSNimodipineHuman Plasma-0.02 to 10 ng/mL (Linear Range)[7]
LC-MS/MSNot SpecifiedHuman Plasma< 1 ng/mL-[8]

Note: "ppt" stands for parts per trillion.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of experimental protocols from the cited literature for the quantification of felodipine.

Method 1: Highly Sensitive LC/MS/MS Analysis [1]

  • Sample Preparation: Protein precipitation was performed by adding cold acetonitrile to plasma samples. The mixture was vortexed and centrifuged. The resulting supernatant was collected, evaporated to dryness, and reconstituted in methanol.

  • Liquid Chromatography (LC): Specific column, mobile phase, and gradient conditions were not detailed in the abstract.

  • Mass Spectrometry (MS): A system with a heated Electro-Spray Ionization (ESI) source was used. The analysis was performed in positive ionization mode with Multiple Reaction Monitoring (MRM). The MRM transition for felodipine was m/z 383.90 > 338.25.

Method 2: LC-MS Analysis with Pantoprazole as Internal Standard [2][3]

  • Sample Preparation: Details on the extraction procedure were not provided in the abstract.

  • Liquid Chromatography (LC):

    • Column: Princeton SPHER C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Acetonitrile : 2mM ammonium acetate (80:20 v/v)

    • Flow Rate: 0.8 ml/min

    • Injection Volume: 10 µl

  • Mass Spectrometry (MS): The abstract mentions an LC-MS method but does not specify the MS detector parameters.

Method 3: LC-MS/MS Analysis with Nimodipine as Internal Standard [6]

  • Sample Preparation: Human plasma samples were extracted with a diethyl ether-hexane (1:1, v/v) solution.

  • Liquid Chromatography (LC):

    • Column: Hypersil BOS-C18 (150 mm × 2.1 mm, 5 μm)

    • Mobile Phase: Acetonitrile-0.1% formic acid (12:88, v/v)

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Felodipine): m/z 384.1 → 338.0

    • MRM Transition (Nimodipine): m/z 419.0 → 301.1

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the LOD and LOQ of felodipine using an internal standard with LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Determination prep1 Spike Blank Plasma with Felodipine Standards prep2 Add Internal Standard (e.g., this compound) prep1->prep2 prep3 Protein Precipitation (e.g., with Acetonitrile) prep2->prep3 prep4 Centrifugation prep3->prep4 prep5 Collect & Evaporate Supernatant prep4->prep5 prep6 Reconstitute in Mobile Phase prep5->prep6 lc Liquid Chromatography Separation prep6->lc ms Tandem Mass Spectrometry Detection (MRM) lc->ms data1 Construct Calibration Curve (Peak Area Ratio vs. Concentration) ms->data1 data2 Determine Signal-to-Noise (S/N) Ratio at Low Concentrations data1->data2 data3 Calculate LOD (S/N ≥ 3) data2->data3 data4 Calculate LOQ (S/N ≥ 10) with Acceptable Precision & Accuracy data2->data4

Caption: Workflow for LOD & LOQ Determination of Felodipine.

References

Safety Operating Guide

Proper Disposal of rac Felodipine-d3 in a Laboratory Setting: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of rac Felodipine-d3, a deuterated calcium channel blocker. Adherence to these protocols is essential for personnel safety, environmental protection, and regulatory compliance.

Understanding the Waste Classification

This compound, like its non-deuterated counterpart, should be treated as a hazardous pharmaceutical waste. This classification is based on its pharmacological activity and potential environmental impact. The deuteration of the molecule does not alter its fundamental chemical properties in a way that would change its waste category. Therefore, it must be disposed of following stringent regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).

Quantitative Data Summary for Hazardous Waste Management

ParameterGuidelineCitation
Satellite Accumulation Area (SAA) Storage Limit Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[1]
Container Fill Level Leave at least 2 inches of headspace in liquid waste containers to allow for expansion.[2]
SAA Container Removal Containers must be removed from the SAA within three days of being full.[3]
Partially Filled Container Storage in SAA Properly labeled and closed containers that are partially filled may remain in an SAA for up to one year.[3]
Waste Segregation Store acids and bases separately. Keep acids away from cyanides or sulfides.[3]

Step-by-Step Disposal Protocol for this compound

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

2. Waste Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, and vials), in a designated hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

3. Waste Container Selection and Labeling:

  • Container Selection: Use a container that is compatible with the chemical waste. The original container, if in good condition, is an excellent choice.[1] Otherwise, use a new, clean container made of a material that will not react with or be degraded by the waste.[3] The container must have a secure, screw-top lid.[1]

  • Labeling: As soon as the first particle of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[2][3][4]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]

    • The name and contact information of the generating researcher or lab.[5]

    • The building and room number where the waste was generated.[4][5]

    • An indication of the primary hazard(s) (e.g., Toxic).[4][5]

    • The date on which the first waste was added to the container.[4]

4. Waste Storage (Satellite Accumulation Area):

  • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the container is kept closed at all times, except when adding waste.[1][3]

  • Store the waste container in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.[1]

  • Segregate the this compound waste from incompatible materials. For example, do not store it alongside strong acids or bases.[3]

5. Arranging for Disposal:

  • Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office.

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or calling for a collection.

  • Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can have harmful effects on aquatic life and wastewater treatment systems.

6. Professional Disposal:

  • Your institution's EHS or a contracted hazardous waste disposal company will collect the waste.

  • These licensed professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • The primary method for the disposal of pharmaceutical waste like this compound is high-temperature incineration at a federally regulated facility.

Experimental Protocols

This document provides operational guidance for the disposal of this compound and does not cite specific experimental protocols that would necessitate a detailed methodology section. The procedures outlined are based on established safety and regulatory guidelines for handling hazardous chemical waste in a laboratory setting.

Visualizing the Disposal Process

To further clarify the proper disposal workflow and the key relationships in hazardous waste management, the following diagrams have been created using the Graphviz (DOT) language.

start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Compatible Container ppe->collect labellabel labellabel collect->labellabel label Label Container with 'Hazardous Waste' & Details store Store in Designated Satellite Accumulation Area (SAA) request Request Waste Pickup from Environmental Health & Safety (EHS) store->request pickup EHS or Licensed Contractor Collects Waste request->pickup transport Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) pickup->transport incinerate High-Temperature Incineration transport->incinerate labellabel->store

Caption: Disposal workflow for this compound.

researcher Researcher/ Scientist waste This compound (Hazardous Waste) researcher->waste Generates ehs Environmental Health & Safety (EHS) researcher->ehs Requests Pickup From container Proper Container (Compatible, Sealed, Labeled) waste->container Is Placed In saa Satellite Accumulation Area (Secure, Segregated) container->saa Is Stored In disposal_co Licensed Disposal Company ehs->disposal_co Coordinates With disposal_co->waste Transports & Disposes regulations Regulations (EPA, RCRA) regulations->researcher Governs Actions Of regulations->ehs Governs Actions Of regulations->disposal_co Governs Actions Of

Caption: Key relationships in hazardous waste management.

References

Personal protective equipment for handling rac Felodipine-d3

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for rac Felodipine-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this potent compound.[1]

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high potential for aerosol generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2]
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[1]
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities or as a secondary layer of protection. Not recommended as primary protection when handling highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1]
Body Protection Disposable CoverallsChoose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.[1] For comprehensive protection, "bunny suit" style coveralls that offer head-to-toe coverage are recommended.[3]
Lab CoatA dedicated lab coat should be worn over personal clothing and should be professionally laundered or disposed of as hazardous waste.[1]
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection against splashes.[1][3]
Foot Protection Shoe CoversDisposable shoe covers must be worn in the designated handling area and removed before exiting.[1][3]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for safely handling this compound. The following plan outlines the key phases of handling, from preparation to post-handling procedures.

2.1. Preparation

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, glove box, or other containment enclosure.

  • Decontamination Solution: Ensure a validated decontamination solution is readily available in the work area.[1]

  • Spill Kit: A spill kit appropriate for chemical hazards must be accessible.[1]

  • Waste Containers: Labeled, sealed containers for hazardous waste must be in the designated handling area.

2.2. Handling

  • Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.

  • Containment: Keep the container of this compound tightly closed when not in use.[4] Minimize the creation of dust and aerosols.[5]

  • Weighing and Transferring: Conduct all weighing and transferring of the compound within a containment system (e.g., ventilated balance enclosure or glove box).

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers covered as much as possible.[1]

2.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]

  • Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[4][6]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated PPE, empty containers, and any materials used for cleaning up spills. Place all solid waste in a suitable, labeled container for hazardous waste.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[7]

  • Disposal Method: All waste must be handled in accordance with local, state, and federal regulations.[8] The recommended method of disposal is incineration by an accredited disposal contractor.[7]

Emergency Procedures
  • Spill: In the event of a spill, immediately alert others in the area.[8] Use a pre-prepared spill kit to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[1]

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

  • Eye Contact: Flush eyes with water as a precaution.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Get medical help.[5]

Quantitative Data

The following table summarizes key quantitative data for this compound and Felodipine.

Data PointValueSource
Chemical Formula C18H16D3Cl2NO4[5]
Molecular Weight 384.25 g/mol [5]
Melting Point 143 - 145 °C (290 - 293 °F)[5]
Oral LD50 (Rat) for Felodipine 1,050 mg/kg[5]
Partition Coefficient (log Pow) 3.86[5]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase prep_area Designate Handling Area don_ppe Don PPE prep_area->don_ppe prep_decon Prepare Decontamination Solution prep_decon->don_ppe prep_spill Ready Spill Kit prep_spill->don_ppe prep_waste Prepare Waste Containers prep_waste->don_ppe containment Maintain Containment don_ppe->containment weigh_transfer Weigh and Transfer containment->weigh_transfer solution_prep Prepare Solution weigh_transfer->solution_prep decontaminate Decontaminate Surfaces & Equipment solution_prep->decontaminate collect_liquid Collect Liquid Waste solution_prep->collect_liquid doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe collect_solid Collect Solid Waste decontaminate->collect_solid hygiene Personal Hygiene doff_ppe->hygiene doff_ppe->collect_solid hygiene->collect_solid incinerate Incinerate Hazardous Waste collect_solid->incinerate collect_liquid->incinerate

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.